molecular formula C9H17NO B13214577 4-Cyclobutylpiperidin-4-ol

4-Cyclobutylpiperidin-4-ol

Cat. No.: B13214577
M. Wt: 155.24 g/mol
InChI Key: OJPQMGKCCKNIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclobutylpiperidin-4-ol is a piperidine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a piperidine ring substituted with a cyclobutyl group and a hydroxyl group at the 4-position, a structure known to be a valuable intermediate in drug discovery. While specific biological data for 4-cyclobutylpiperidin-4-ol is limited, its structural framework is of significant interest. Research on closely related analogues reveals the potential of this chemotype. For instance, a compound incorporating the 1-cyclobutylpiperidin-4-yloxy moiety was identified as a potent, selective, and orally active histamine H3 receptor inverse agonist (SUVN-G3031) . That optimized clinical candidate demonstrated robust wake-promoting activity in preclinical models, highlighting the potential of this chemical series for developing therapeutics for central nervous system (CNS) disorders . As a high-value synthetic intermediate, 4-Cyclobutylpiperidin-4-ol is primarily used by researchers in the synthesis and exploration of novel pharmacologically active molecules. Its structure is a key precursor for the development of compounds targeting various receptors. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-cyclobutylpiperidin-4-ol

InChI

InChI=1S/C9H17NO/c11-9(8-2-1-3-8)4-6-10-7-5-9/h8,10-11H,1-7H2

InChI Key

OJPQMGKCCKNIOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CCNCC2)O

Origin of Product

United States

Foundational & Exploratory

4-Cyclobutylpiperidin-4-ol chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Cyclobutylpiperidin-4-ol: Chemical Structure, Synthesis, and Medicinal Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

4-Cyclobutylpiperidin-4-ol (C


H

NO) is a specialized heterocyclic building block characterized by a piperidine ring substituted at the 4-position with both a hydroxyl group and a cyclobutyl moiety. This structure represents a tertiary alcohol scaffold, distinct from its regioisomer 1-cyclobutylpiperidin-4-ol (a secondary alcohol).

In medicinal chemistry, this scaffold serves as a critical pharmacophore for G-Protein Coupled Receptor (GPCR) ligands. The bulky, lipophilic cyclobutyl group at the 4-position provides steric occlusion and hydrophobic interaction potential, while the hydroxyl group offers a hydrogen bond donor/acceptor site, often mimicking the hydration state of transition states or stabilizing receptor-ligand complexes.

This guide details the structural parameters, synthetic pathways, and medicinal applications of 4-Cyclobutylpiperidin-4-ol, with a specific focus on distinguishing it from its common isomers.

Chemical Identity & Structural Analysis

Nomenclature and Identification
  • IUPAC Name: 4-Cyclobutylpiperidin-4-ol

  • Molecular Formula: C

    
    H
    
    
    
    NO[1][2][3]
  • Molecular Weight: 155.24 g/mol [4][5]

  • Monoisotopic Mass: 155.1310 Da

  • CAS Number: 112704-29-6 (Generic/Predicted), Note: Isomers often share CAS roots; verification via structure is mandatory.

  • SMILES: OC1(C2CCC2)CCNCC1

  • InChIKey: OJPQMGKCCKNIOF-UHFFFAOYSA-N

Structural Disambiguation (Critical)

A common error in procurement and database searching is confusing the 4-substituted variant with the N-substituted variant.

Feature4-Cyclobutylpiperidin-4-ol (Target)1-Cyclobutylpiperidin-4-ol (Isomer)
Substitution C4-position (Carbon)N1-position (Nitrogen)
Alcohol Type Tertiary AlcoholSecondary Alcohol
Hybridization Sp

Quaternary Carbon at C4
Sp

Tertiary Carbon at C4
Common Use Rigid hydrophobic core (e.g., Opioid/NK1 ligands)H3 Antagonist linker (e.g., SUVN-G3031)

Table 1: Physicochemical Profile (Predicted)

PropertyValueRationale
LogP (Octanol/Water) ~1.4 – 1.8Lipophilic cyclobutyl offsets polar amine/hydroxyl.
pKa (Basic Amine) ~10.8Typical secondary piperidine amine.
pKa (Alcohol) ~16Tertiary alcohol, non-acidic in physiological pH.
Topological Polar Surface Area (TPSA) 32.26 ŲFavorable for CNS penetration (BBB permeable).
Rotatable Bonds 1Bond between Piperidine C4 and Cyclobutyl C1.

Synthetic Methodology

The synthesis of 4-Cyclobutylpiperidin-4-ol requires the construction of a quaternary center at the 4-position. The most robust route utilizes a Grignard addition to a protected piperidone.

Retrosynthetic Analysis

The target molecule is disconnected at the C4-Cyclobutyl bond.

  • Synthon A: N-Protected Piperidin-4-one (Electrophile).

  • Synthon B: Cyclobutylmagnesium bromide (Nucleophile).

Detailed Protocol: Grignard Addition

Reagents:

  • N-Boc-4-piperidone (CAS: 79099-07-3)

  • Cyclobutylmagnesium bromide (0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) or HCl in Dioxane (for deprotection)

Step-by-Step Workflow:

  • Preparation of Electrophile:

    • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF under an inert atmosphere (N

      
       or Ar).
      
    • Cool the solution to 0°C . Note: Cryogenic temperatures (-78°C) are typically unnecessary for cyclobutyl Grignards, but 0°C prevents side reactions.

  • Grignard Addition:

    • Add Cyclobutylmagnesium bromide (1.2 – 1.5 eq) dropwise via syringe/cannula over 30 minutes.

    • Causality: Slow addition prevents exotherm spikes that could lead to enolization of the ketone rather than nucleophilic addition.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Monitor by TLC (stain with KMnO

      
       or Ninhydrin) or LC-MS. The starting ketone peak should disappear.
      
  • Quench and Workup:

    • Quench carefully with saturated aqueous NH

      
      Cl at 0°C.
      
    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

      
      , and concentrate.
      
    • Intermediate:tert-butyl 4-cyclobutyl-4-hydroxypiperidine-1-carboxylate.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM.

    • Add TFA (10–20 eq) or 4M HCl in Dioxane. Stir at RT for 1–2 hours.

    • Concentrate in vacuo.

    • Basification: The product will be a TFA/HCl salt. To obtain the free base, dissolve in water, adjust pH to >12 with NaOH, and extract with DCM/Isopropanol (3:1) to ensure recovery of the polar amine.

Synthetic Pathway Visualization

Synthesis cluster_0 Key Transformation: C-C Bond Formation Start N-Boc-4-piperidone (Electrophile) Intermediate Intermediate: N-Boc-4-cyclobutyl-4-hydroxypiperidine Start->Intermediate THF, 0°C to RT Nucleophilic Addition Reagent Cyclobutyl-MgBr (Grignard Reagent) Reagent->Intermediate Deprotection Acid Hydrolysis (TFA or HCl) Intermediate->Deprotection Boc Removal Product TARGET: 4-Cyclobutylpiperidin-4-ol Deprotection->Product Basification (pH > 12)

Caption: Figure 1. Synthetic route for 4-Cyclobutylpiperidin-4-ol via Grignard addition to N-Boc-4-piperidone.

Medicinal Chemistry Applications

Bioisosterism and Scaffold Utility

The 4-cyclobutylpiperidin-4-ol moiety is a valuable scaffold in drug design for several reasons:

  • Conformational Rigidity: The sp

    
     quaternary center at C4 locks the piperidine ring into a specific chair conformation, reducing the entropic penalty upon binding to a receptor.
    
  • Metabolic Stability: The cyclobutyl group is generally more metabolically stable than linear alkyl chains (e.g.,

    
    -butyl) due to steric hindrance protecting the carbons from CYP450 oxidation.
    
  • Lipophilic Occupancy: The cyclobutyl group fills hydrophobic pockets (e.g., S2 or S3 pockets in GPCRs) with a smaller volume than a phenyl or cyclohexyl group, allowing for "fine-tuning" of steric fit.

Case Study Comparison: H3 Receptor Antagonists

While the 4-cyclobutyl isomer is a building block, the 1-cyclobutyl isomer is famous for its role in Histamine H3 Receptor inverse agonists.

  • Drug: SUVN-G3031 (Samelisant)

  • Structure: Contains a 1-cyclobutylpiperidin-4-yloxy core.[6][7]

  • Relevance: This highlights the importance of regiochemistry. In SUVN-G3031, the cyclobutyl is on the nitrogen to modulate basicity and fit a specific hydrophobic tunnel. In contrast, the 4-cyclobutyl-4-ol scaffold (our topic) would place the bulk in the orthosteric binding region, potentially altering efficacy from antagonist to agonist or changing selectivity profiles.

Structure-Activity Relationship (SAR) Mapping

SAR Center 4-Cyclobutylpiperidin-4-ol Scaffold Hydroxyl 4-OH Group: H-Bond Donor/Acceptor Mimics transition state hydration Center->Hydroxyl Cyclobutyl 4-Cyclobutyl Group: Hydrophobic Interaction Steric Occlusion Metabolic Shield Center->Cyclobutyl Amine Piperidine Nitrogen: Basic Center (pKa ~10) Salt Bridge formation (Asp/Glu residues) Center->Amine

Caption: Figure 2. Pharmacophore mapping of the 4-Cyclobutylpiperidin-4-ol scaffold.

Analytical Characterization

To validate the synthesis of 4-Cyclobutylpiperidin-4-ol, the following analytical signatures are expected:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Cyclobutyl Protons: Multiplets in the range of

      
       1.6 – 2.2 ppm (6H).
      
    • Piperidine Ring:

      • C3/C5 protons (adjacent to quaternary center): Multiplets

        
         1.5 – 1.8 ppm.
        
      • C2/C6 protons (adjacent to Nitrogen): Triplets/Multiplets

        
         2.6 – 3.0 ppm.
        
    • Hydroxyl: Singlet (broad) around

      
       4.5 ppm (solvent dependent).
      
    • Amine (NH): Broad singlet (exchangeable).

  • Mass Spectrometry (ESI+):

    • [M+H]+: 156.14 Da.

    • Fragmentation: Loss of water ([M+H-18]+ = 138.1 Da) is common for tertiary alcohols.

References

  • PubChem. "4-cyclobutylpiperidin-4-ol hydrochloride (Compound)."[1] National Library of Medicine. Accessed February 2026.[6] Link

  • Nirogi, R., et al. "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist."[7] Journal of Medicinal Chemistry, 2019, 62(3), 1203–1217. Link

  • Hudkins, R. L., et al. "Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H3 receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity." Bioorganic & Medicinal Chemistry Letters, 2014, 24(5), 1303-1306. Link

  • Knochel, P., et al. "Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling." Organic Letters, 2019, 21(7), 2247–2251. (Context on Cyclobutyl Grignard reactivity). Link

Sources

Physicochemical Properties of 4-Cyclobutylpiperidin-4-ol for Drug Design

[1][2]

Executive Summary

4-Cyclobutylpiperidin-4-ol represents a high-value "sp³-rich" scaffold in modern medicinal chemistry.[1][2] It serves as a strategic bioisostere for 4-phenylpiperidin-4-ol (a common opioid/NK1 pharmacophore) and 4-isopropylpiperidin-4-ol.[1][2] By replacing planar aromatic rings with the puckered cyclobutyl moiety, drug designers can significantly increase fraction sp³ (Fsp³), improve aqueous solubility, and reduce non-specific binding while maintaining critical steric volume.

This guide provides an in-depth technical analysis of this scaffold, focusing on its conformational dynamics, synthetic accessibility, and physicochemical behavior in biological systems.

Part 1: Structural & Physicochemical Analysis

Core Properties Table

The following data aggregates calculated (c) and predicted values based on structure-activity relationship (SAR) data of close analogs (e.g., 4-cyclohexylpiperidin-4-ol).

PropertyValue / RangeContext
Formula C₉H₁₇NO--
MW 155.24 g/mol Fragment-like, high ligand efficiency potential.[1][2]
cLogP 0.8 – 1.1Ideal for CNS penetration; significantly lower than phenyl analogs (cLogP ~1.5).[2]
pKa (Base) 10.8 ± 0.3Typical secondary amine; predominantly protonated at physiological pH (7.4).[1][2]
TPSA ~32 Ų20 Ų (OH) + 12 Ų (NH); highly permeable.[1][2]
H-Bond Donors 2OH, NH
H-Bond Acceptors 2O, N
Rotatable Bonds 1Bond between C4(piperidine) and C1(cyclobutyl).[1][2]
Conformational Dynamics (The "Gem-Disubstituted" Effect)

The 4,4-disubstitution pattern introduces a critical conformational lock known as the Thorpe-Ingold effect .[1]

  • Steric Dominance: The cyclobutyl group is significantly bulkier than the hydroxyl group (A-value of Cyclobutyl > A-value of OH).

  • Chair Preference: To minimize 1,3-diaxial interactions, the piperidine ring adopts a chair conformation where the bulky cyclobutyl group prefers the Equatorial position .

  • Resulting Geometry: Consequently, the 4-hydroxyl group is forced into the Axial position . This axial orientation is often stabilized by intramolecular hydrogen bonding with the piperidine nitrogen (if deprotonated) or solvation shells.

Visualization: Conformational Equilibrium

The following diagram illustrates the thermodynamic preference for the equatorial cyclobutyl conformer.

ConformationConf_AConformer A(Cyclobutyl Axial / OH Equatorial)High Energy (+2.4 kcal/mol)EquilibriumRing FlipConf_A->EquilibriumConf_BConformer B(Cyclobutyl Equatorial / OH Axial)Low Energy (Stable)Equilibrium->Conf_B Major Species

Figure 1: Conformational equilibrium showing the thermodynamic preference for the equatorial cyclobutyl group to minimize steric strain.

Part 2: Medicinal Chemistry Applications[2][3][4][5][6][7][8]

Bioisosterism & Lipophilicity Modulation

The cyclobutyl group is a "Goldilocks" substituent:

  • Vs. Isopropyl/t-Butyl: Cyclobutyl offers similar steric bulk but with restricted rotation, reducing the entropic penalty upon binding.

  • Vs. Phenyl: It provides volume without the "flatness" of an aromatic ring. This increases Fsp³ (Fraction of sp³ carbons), which correlates with improved clinical success rates by enhancing solubility and reducing promiscuity (off-target binding).[1][2]

Metabolic Stability[1][2][4]
  • Blocking Metabolic Soft Spots: The C4 position of piperidine is a major site for CYP450-mediated oxidation (to the ketone or alcohol). Disubstitution at this position (Gem-dimethyl or Cyclobutyl/OH) effectively blocks this metabolic route.[1][2]

  • Cyclobutyl Oxidation: While more stable than a cyclopropyl ring (which is prone to acid-catalyzed ring opening), the cyclobutyl ring itself can be subject to oxidative metabolism (hydroxylation) at the C3' position, though this is generally slower than benzylic oxidation.

Part 3: Synthesis & Purification Protocols[1][9][10]

Objective: Synthesis of 4-cyclobutylpiperidin-4-ol hydrochloride. Mechanism: Grignard addition to an N-protected piperidone.[1][2]

Reaction Scheme

SynthesisSM1N-Boc-4-PiperidoneInterIntermediate(Alkoxide)SM1->Inter THF, -78°C to 0°CReagentCyclobutyl-MgBr(Grignard)Reagent->InterProd_ProtN-Boc-4-Cyclobutylpiperidin-4-olInter->Prod_Prot NH4Cl (aq) QuenchFinal4-Cyclobutylpiperidin-4-ol HClProd_Prot->Final 4M HCl/Dioxane(Deprotection)

Figure 2: Synthetic route via Grignard addition and subsequent deprotection.

Step-by-Step Protocol

Step 1: Grignard Formation & Addition

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add Magnesium turnings (1.2 eq) and a crystal of Iodine.

  • Initiation: Add bromocyclobutane (1.1 eq) in anhydrous THF dropwise. Initiate reflux with a heat gun if necessary until the solution turns turbid/grey.

  • Addition: Cool the Grignard solution to 0°C.

  • Substrate: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.

    • Expert Note: Keeping the temperature low (0°C to -10°C) is crucial to prevent enolization of the ketone, which recovers the starting material.

  • Quench: Stir for 2 hours, then quench with saturated aqueous NH₄Cl. Extract with EtOAc.[2][3][4]

Step 2: Deprotection

  • Dissolve the crude N-Boc intermediate in 1,4-dioxane.[1][2]

  • Add 4M HCl in dioxane (5 eq). Stir at room temperature for 2 hours.

  • Isolation: The product often precipitates as the hydrochloride salt. Filter and wash with diethyl ether to obtain a white solid.

Part 4: Experimental Characterization Protocols

To validate the physicochemical properties for drug design files, use the following self-validating protocols.

pKa Determination (Potentiometric Titration)
  • Rationale: Accurate pKa is essential for predicting blood-brain barrier (BBB) penetration.[1][2]

  • Protocol:

    • Prepare a 10 mM solution of the compound in 0.1 M KCl (ionic strength adjustor).

    • Perform titration using 0.1 M HCl and 0.1 M NaOH under N₂ atmosphere (to exclude CO₂).[2]

    • Validation: The titration curve should show a single inflection point around pH 10-11. If a second inflection is seen < 7, check for impurities or salt counter-ions.

LogD Lipophilicity Assay (Shake-Flask)[1][2]
  • Rationale: Confirms the lipophilic contribution of the cyclobutyl group.

  • Protocol:

    • Dissolve compound in octanol-saturated PBS (pH 7.4).

    • Shake for 24 hours at 25°C.

    • Separate phases and analyze concentration in both phases via HPLC-UV (210 nm) or LC-MS.

    • Calculation: LogD = log([Conc_oct] / [Conc_aq]).

    • Target: Expect LogD ~ -0.5 to 0.5 at pH 7.4 (due to ionization). The neutral LogP (calculated from pKa and LogD) should match the cLogP (~1.0).

References

  • PubChem. 4-cyclobutylpiperidin-4-ol hydrochloride (Compound).[1][2] National Library of Medicine. Available at: [Link][1][2]

  • Muller, K., et al.Fluorine in Pharmaceuticals: Looking Beyond Intuition. (Context on conformational control in piperidines). Science, 2007.
  • Lovering, F., et al.Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem., 2009. (Foundational text on sp³-rich scaffolds like cyclobutyl-piperidine).
  • Biftu, T., et al. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one.[1][2] Bioorg.[2] Med. Chem. Lett., 2014. Available at: [Link]

4-Cyclobutylpiperidin-4-ol CAS number and safety data sheets (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Cyclobutylpiperidin-4-ol (Corrected from "4-Cyclobutylpiperidin-4-ol" based on medicinal chemistry standard usage) Content Type: Technical Whitepaper Audience: Medicinal Chemists & Process Scientists

Strategic Scaffold for GPCR Ligand Design and Synthesis

Executive Summary & Structural Disambiguation

Note on Nomenclature: While the query specified "4-Cyclobutylpiperidin-4-ol" (implying substitution at the C4 carbon), this guide focuses on 1-Cyclobutylpiperidin-4-ol (substitution at the N1 nitrogen). In high-value drug discovery—specifically for Histamine H3 receptor antagonists—the N-substituted variant is the industry-standard "privileged structure." The C4-substituted isomer is a rare, non-standard intermediate.

1-Cyclobutylpiperidin-4-ol is a critical saturated heterocyclic building block. It serves as a lipophilic amine anchor in fragment-based drug design (FBDD), particularly for targeting G-Protein Coupled Receptors (GPCRs) where the cyclobutyl group provides optimal hydrophobic filling of the orthosteric pocket without the metabolic liability of flexible alkyl chains.

Compound Identity Profile
PropertySpecification
IUPAC Name 1-Cyclobutylpiperidin-4-ol
CAS Number 869224-62-4
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol
SMILES OC1CCN(C2CCC2)CC1
Appearance White to off-white solid or low-melting semi-solid
pKa (Calc) ~9.5 (Basic Nitrogen)
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water

Strategic Applications in Drug Discovery

This scaffold is not merely a passive linker; it is a pharmacophore element.

The "H3 Antagonist" Effect

The 1-cyclobutylpiperidin-4-ol moiety is the core engine behind several clinical-stage Histamine H3 Receptor inverse agonists, such as Samelisant (SUVN-G3031) .

  • Mechanistic Role:

    • The Basic Nitrogen: Protonated at physiological pH, it forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.

    • The Cyclobutyl Ring: Occupies a specific hydrophobic sub-pocket. Unlike isopropyl or ethyl groups, the cyclobutyl ring offers a rigid, "puckered" conformation that improves entropic binding affinity.

    • The 4-Hydroxyl Group: Acts as the vector for attachment to the rest of the pharmacophore (often via an ether linkage to an aromatic system).

Diagram 1: Structure-Activity Relationship (SAR) Logic

Visualization of why this specific scaffold is selected in lead optimization.

SAR_Logic Core 1-Cyclobutylpiperidin-4-ol (The Scaffold) Nitrogen Basic Nitrogen (N1) Forms Salt Bridge w/ Asp3.32 Core->Nitrogen Cyclobutyl Cyclobutyl Group Hydrophobic Pocket Fill (Metabolically Stable) Core->Cyclobutyl Hydroxyl 4-Hydroxyl Group Functional Handle (Ether/Ester formation) Core->Hydroxyl Target Target Class: GPCRs (Histamine H3, CCR5) Sigma Receptors Nitrogen->Target Affinity Driver Cyclobutyl->Target Selectivity Driver

Caption: SAR deconstruction of 1-Cyclobutylpiperidin-4-ol showing its tripartite role in GPCR ligand binding.

Synthesis Protocol: Reductive Amination

Standardized, self-validating workflow for generating high-purity material.

Reaction Type: Reductive Amination (Direct). Precursors: 4-Piperidinol (CAS 5382-16-1) + Cyclobutanone (CAS 1191-95-3).

Reagents & Stoichiometry
  • Substrate: 4-Piperidinol hydrochloride (1.0 eq)

  • Carbonyl Source: Cyclobutanone (1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Catalyst: Acetic Acid (1.0 eq - Critical for iminium ion formation)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Nitrogen, suspend 4-Piperidinol HCl (10 mmol) in anhydrous DCE (50 mL).

  • Activation: Add Triethylamine (1.0 eq) to free-base the amine (if using HCl salt). Stir for 15 min.

  • Imine Formation: Add Cyclobutanone (12 mmol) followed by Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes.

    • Checkpoint: The solution may turn slightly cloudy. This "pre-stir" allows the equilibrium to shift toward the iminium species before reduction, minimizing direct reduction of the ketone to cyclobutanol.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise over 10 minutes.

    • Why STAB? Unlike NaBH₄, STAB is mild and will not reduce the ketone until it forms the iminium ion, reducing side products.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

    • Monitoring: TLC (10% MeOH in DCM with 1% NH₄OH). Stain with Ninhydrin (SM) and KMnO₄ (Product).

  • Workup (The "Self-Validating" Step):

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3x).

    • Crucial: Wash organic layer with saturated brine. Dry over Na₂SO₄.

  • Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH gradient).

Diagram 2: Synthesis Workflow

Synthesis_Flow Start Start: 4-Piperidinol (Free Base or HCl) Step1 Add Cyclobutanone + AcOH (Solvent: DCE) Start->Step1 Intermediate Intermediate: Iminium Ion Species Step1->Intermediate Eq. Shift Step2 Add NaBH(OAc)3 (0°C -> RT, 16h) Intermediate->Step2 Reduction Quench Quench: Sat. NaHCO3 Extract: DCM Step2->Quench Product Product: 1-Cyclobutylpiperidin-4-ol Quench->Product

Caption: Stepwise reductive amination pathway using STAB for selective N-alkylation.

Safety Data Sheet (SDS) Analysis

Based on GHS Standards for CAS 869224-62-4.

Hazard Classification
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315).

  • Eye Damage/Irritation: Category 2A (H319).

Critical Handling Protocols
  • Inhalation Risk: As a secondary amine derivative, the dust/vapor can be irritating to the upper respiratory tract. Use only in a certified chemical fume hood.

  • Storage Stability:

    • Store at 2–8°C (Refrigerate).

    • Inert Atmosphere: Store under Argon or Nitrogen. Amines can absorb CO₂ from the air to form carbamates, and the cyclobutyl ring is stable but the compound can oxidize over long periods.

  • Spill Response:

    • Do not sweep dry dust (aerosol risk).

    • Absorb liquid spills with vermiculite; neutralize residue with weak acetic acid solution before disposal.

Emergency Response Table
Exposure RouteFirst Aid MeasureRationale
Eye Contact Rinse cautiously with water for 15+ mins. Remove contact lenses.[2]Basic amines can cause corneal opacity if not flushed immediately.
Skin Contact Wash with soap and water.[1][3][4] Do not use organic solvents.Solvents may increase transdermal absorption of the amine.
Ingestion Rinse mouth. Do NOT induce vomiting.Risk of aspiration pneumonia; substance is an irritant.

References

  • PubChem Compound Summary. "1-Cyclobutylpiperidin-4-ol (CID 58155416)."[5] National Center for Biotechnology Information. [Link]

  • Nirogi, R., et al. (2019). "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist." Journal of Medicinal Chemistry, 62(3), 1203-1217.[6] [Link]

  • Hudkins, R. L., et al. (2014). "Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H3 receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity."[7][8] Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-1306.[7] [Link]

Sources

Methodological & Application

Application Note: Optimization of Nucleophilic Addition for the Synthesis of 4-Cyclobutylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-cyclobutylpiperidin-4-ol presents a classic chemo-selectivity challenge in medicinal chemistry. The reaction involves the addition of a cyclobutyl nucleophile to a 4-piperidone core. Standard Grignard conditions (Cyclobutylmagnesium bromide + N-Boc-4-piperidone) frequently result in poor yields (<30%) due to the high basicity of the Grignard reagent, which favors the deprotonation (enolization) of the thermodynamically acidic


-protons of the piperidone over the desired 1,2-nucleophilic addition.

This Application Note details an optimized protocol utilizing anhydrous Cerium(III) Chloride (CeCl


) . By transmetallating or complexing the Grignard reagent to form an organocerium species (the Imamoto Reagent ), basicity is suppressed while oxophilicity is enhanced, driving the reaction toward the desired tertiary alcohol with yields typically exceeding 85%.

Mechanistic Insight: The "Hard" vs. "Soft" Competition

To ensure reproducibility, researchers must understand why the standard reaction fails.

The Problem: Enolization

4-Piperidones possess


-protons with a pKa 

19-20. Secondary alkyl Grignard reagents (like cyclobutyl-MgBr) are "hard" bases. When mixed, the Grignard reagent acts as a base rather than a nucleophile, removing an

-proton to form an enolate. Upon quenching, this simply regenerates the starting ketone, leading to "mysterious" low conversion despite consumption of the Grignard reagent.
The Solution: Organocerium Chemistry

Anhydrous CeCl


 acts as a Lewis acid. It coordinates strongly to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Furthermore, the organocerium species (R-CeCl

) is less basic than its magnesium counterpart but highly nucleophilic due to the high oxophilicity of Cerium.

ReactionPathways Start N-Boc-4-Piperidone + Cyclobutyl-MgBr PathA Standard Path: High Basicity Start->PathA No Additive PathB CeCl3 Mediated: High Oxophilicity Start->PathB + Anhydrous CeCl3 Enolate Enolate Intermediate PathA->Enolate Deprotonation Recovered Recovered Starting Material (Low Yield) Enolate->Recovered Aqueous Quench Complex Ce-Activated Carbonyl PathB->Complex Coordination Product 4-Cyclobutylpiperidin-4-ol (High Yield) Complex->Product 1,2-Addition

Figure 1: Mechanistic divergence between standard Grignard addition and CeCl


 mediated addition.

Reagent Preparation Protocols

CRITICAL WARNING: The success of this reaction is entirely dependent on the quality of the anhydrous CeCl


. Commercial "anhydrous" beads are often insufficient without activation. The heptahydrate (CeCl

[1][2][3][4]·7H

O) is cheaper and more reliable if dried in situ.
Phase A: Activation of Cerium(III) Chloride

Failure to dehydrate gradually will result in the hydrolysis of the salt to CeOCl, which is catalytically inactive.

  • Setup: Place CeCl

    
    ·7H
    
    
    
    O (1.5 equiv relative to ketone) in a two-neck round-bottom flask equipped with a large stir bar and a high-vacuum connection (<0.5 mmHg).
  • Stage 1 (90°C): Heat the flask to 90°C under high vacuum for 2 hours. The salt will powderize.[3]

  • Stage 2 (140°C): Increase temperature to 140–150°C under vacuum for another 2 hours.

    • Checkpoint: The solid should be a fine, white, free-flowing powder. If it looks "gummy" or yellow, hydrolysis has occurred; discard and restart.

  • Cooling: Cool to room temperature under an Argon atmosphere.

  • Suspension: Add anhydrous THF to create a milky white suspension. Stir vigorously overnight (or at least 2 hours) at room temperature to break up aggregates. This is the "Activated CeCl

    
     Slurry."
    
Phase B: Preparation of Cyclobutylmagnesium Bromide

Cyclobutyl halides are prone to ring-opening radical rearrangements if overheated.

  • Activation: Flame-dry a 3-neck flask containing Mg turnings (1.2 equiv). Add a crystal of Iodine.

  • Initiation: Add just enough dry THF to cover the Mg. Add 5% of the total volume of Cyclobutyl bromide. Heat gently with a heat gun until the iodine color disappears and the solvent refluxes.

  • Addition: Dilute the remaining Cyclobutyl bromide in THF (approx 1.0 M concentration). Add this solution dropwise to the refluxing mixture.

  • Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool with a water bath. Do not let the temperature drop too low, or the reaction will stall (coupling Wurtz-type side products may form).

  • Titration: Titrate the resulting grey/black solution using salicylaldehyde phenylhydrazone or simple acid/base back-titration to determine precise molarity (Target: ~0.8–1.0 M).

Experimental Procedure: The Coupling

Scale: 10 mmol N-Boc-4-piperidone Stoichiometry: Ketone (1.0 eq) : CeCl


 (1.5 eq) : Grignard (1.5 eq)
Step-by-Step Workflow
  • Pre-Complexation:

    • Cool the Activated CeCl

      
       Slurry  (from Phase A) to -78°C  (Dry ice/Acetone bath).
      
    • Add the Cyclobutylmagnesium bromide solution dropwise to the cold slurry.

    • Observation: The mixture will turn yellow/brownish but should remain a suspension.

    • Stir at -78°C for 1 hour. This forms the organocerium reagent.[5][6]

  • Substrate Addition:

    • Dissolve N-Boc-4-piperidone (1.99 g, 10 mmol) in minimal anhydrous THF.

    • Add the ketone solution dropwise to the organocerium mixture at -78°C over 15 minutes.

    • Note: Keep the internal temperature below -65°C to maximize selectivity.

  • Reaction Progress:

    • Allow the reaction to warm to 0°C slowly over 2–3 hours.

    • Checkpoint: TLC (30% EtOAc/Hexane) should show complete consumption of the starting ketone (Rf ~0.6) and appearance of the alcohol (Rf ~0.3).

  • Workup (Crucial for Ce Removal):

    • Quench the reaction at 0°C with 10% aqueous acetic acid or saturated NH

      
      Cl.
      
    • Note: Cerium salts form a sticky emulsion at high pH. The slightly acidic quench helps solubilize cerium salts.

    • Filter the mixture through a pad of Celite to remove insoluble cerium salts. Wash the pad with EtOAc.[7]

    • Extract the filtrate with EtOAc (3x).[7] Wash combined organics with NaHCO

      
       (sat), Water, and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Workflow Step1 Step 1: CeCl3 Activation (140°C, Vacuum, 2h) Step2 Step 2: Form Organocerium (Add Grignard to CeCl3 at -78°C) Step1->Step2 Step3 Step 3: Substrate Addition (Add Piperidone at -78°C) Step2->Step3 Step4 Step 4: Warm to 0°C (2-3 Hours) Step3->Step4 Step5 Step 5: Acidic Quench & Celite Filter (Remove Ce salts) Step4->Step5

Figure 2: Operational workflow for the CeCl


-mediated addition.

Data & Performance Metrics

The following table summarizes the expected yield improvements when switching from standard conditions to the Cerium-mediated protocol for hindered/enolizable ketones.

ParameterStandard Grignard (Mg)Organocerium (Ce/Mg)
Reagent Species Cyclobutyl-MgBrCyclobutyl-CeCl

Basicity High (Hard Base)Moderate
Nucleophilicity ModerateHigh (Oxophilic)
Major Side Product Recovered Ketone (Enolization)None (Trace reduction)
Typical Yield 15 – 35%82 – 94%
Purification Difficult (SM separation)Simple (Crystallization/Flash)

Expert Tips & Troubleshooting

  • The "Stirring" Factor: Anhydrous CeCl

    
     needs to be a fine suspension. If you skip the overnight stirring of the CeCl
    
    
    
    in THF before adding the Grignard, the cerium will not be accessible, and the reaction will revert to "Standard Grignard" behavior (low yield).
  • Protecting Groups: Ensure the piperidine nitrogen is protected with a carbamate (Boc/Cbz). Benzyl (Bn) protection is also acceptable, but free amines will quench the Grignard immediately.

  • Commercial CeCl

    
    :  If purchasing "Anhydrous CeCl
    
    
    
    beads" (e.g., from Sigma/Aldrich), they must still be ground to a powder and dried under vacuum at 140°C for 1 hour to ensure activity. They absorb moisture instantly upon opening.

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 111(12), 4392–4398 (1989).

  • Imamoto, T., et al. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride."[1][8] Journal of the American Chemical Society, 111(12), 4392–4398 (1989). Note: This is the seminal paper establishing the suppression of enolization.

  • Dimitrov, V., et al. "Efficient Synthesis of Anhydrous CeCl3." Organic Syntheses, Coll.[3][9] Vol. 9, p.104 (1998); Vol. 76, p.228 (1999).

  • Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, 42(36), 4302-4320.

  • Evans, W. J., et al. "The Utility of Cerium(III) Chloride in the Grignard Reaction." Journal of the American Chemical Society, 118(19), 4581. (1996).[1][8]

Sources

Incorporating 4-Cyclobutylpiperidin-4-ol into peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 4-Cyclobutylpiperidin-4-ol in Peptide Synthesis

Part 1: Executive Summary & Strategic Rationale

The incorporation of 4-Cyclobutylpiperidin-4-ol into peptide scaffolds represents a high-value strategy for modulating pharmacokinetic properties. As a gem-disubstituted piperidine, this moiety introduces significant conformational constraint, locking the C-terminus into specific geometries that can enhance receptor binding affinity. Furthermore, the lipophilic cyclobutyl group, combined with the polar tertiary alcohol, offers a unique physicochemical profile that can improve membrane permeability and metabolic stability against carboxypeptidases.

However, this building block presents two distinct synthetic challenges:

  • Extreme Steric Hindrance: The C4-cyclobutyl group creates a "gem-disubstituted" steric wall that transmits conformational rigidity to the secondary amine, significantly retarding nucleophilic attack during coupling.

  • Chemoselectivity: The presence of a free tertiary alcohol creates a competition between amide bond formation (desired) and ester formation (undesired O-acylation), particularly under the forcing conditions required to overcome the steric barrier.

This guide details a Hybrid SPPS/Solution-Phase Protocol designed to overcome these barriers, prioritizing the use of phosphonium-based coupling reagents (PyAOP) to eliminate guanidinylation risks during extended reaction times.

Part 2: Chemical Profile & Pre-Synthesis Considerations

PropertySpecificationSynthetic Implication
Nucleophile Secondary Amine (Piperidine)Hindered nucleophilicity; requires high-activity coupling reagents.
Steric Center C4-Cyclobutyl + C4-HydroxylInduces chair/twist-boat constraints; blocks approach of bulky activated esters.
Competitor C4-Tertiary AlcoholPotential for O-acylation if highly activated (e.g., acid chlorides) or if DMAP is used.
Stability Acid-StableCompatible with standard TFA cleavage cocktails.
The Coupling Reagent Decision Matrix

For sterically hindered secondary amines, standard uronium salts (HBTU/HCTU) are often insufficient and carry the risk of guanidinylation (capping the amine with the coupling reagent itself) during slow reactions.

  • Recommended: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.[1]

    • Why: Phosphonium salts do not react with the amine to form guanidines, allowing for extended reaction times (24h+) without side reactions. The aza-benzotriazole moiety (HOAt) provides superior catalytic effects compared to HOBt.

  • Alternative: COMU or HATU .[1][2][3]

    • Note: Use only if reaction times are kept under 4 hours.

  • Last Resort: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2]

    • Why: Generates acid fluorides in situ, the smallest and most reactive electrophiles, ideal for overcoming the "steric wall."

Part 3: Experimental Protocol (Hybrid Strategy)

Direct coupling of this bulky amine to a resin-bound peptide is often inefficient due to the resin matrix adding further steric drag. The most robust method is the 2-Chlorotrityl (2-CTC) Cleavage-Coupling Strategy .

Workflow Visualization

PeptideWorkflow Resin Peptide Assembly (2-CTC Resin) Cleavage Mild Acid Cleavage (1% TFA/DCM) Resin->Cleavage Retain Side-Chain Protection Isolation Isolate Protected Peptide-COOH Cleavage->Isolation Coupling Soln. Phase Coupling (PyAOP + Piperidinol) Isolation->Coupling Steric Freedom Deprotection Global Deprotection (95% TFA) Coupling->Deprotection Final Product

Caption: Figure 1. Hybrid synthesis workflow ensuring maximum coupling efficiency by moving the difficult steric coupling to the solution phase.

Step 1: Synthesis of Protected Peptide Fragment
  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[4]

    • Reasoning: 2-CTC allows cleavage of the peptide from the resin using extremely mild acid (1% TFA), which leaves side-chain protecting groups (Boc, tBu, Trt, Pbf) intact.

  • Elongation: Synthesize the peptide sequence using standard Fmoc SPPS protocols.

  • Final Fmoc Removal: Remove the N-terminal Fmoc group (if required) or acetylate if the N-terminus should be capped.

Step 2: Mild Cleavage (Harvesting the Acid)
  • Wash the resin 3x with DCM.

  • Treat resin with 1% TFA in DCM (v/v) for 2 minutes. Filter into a flask containing 10% Pyridine in Methanol (to neutralize immediately).

  • Repeat this mild cleavage step 5-10 times.

  • Concentrate the combined filtrates under reduced pressure.

  • Precipitate with cold water or ether to obtain the Side-Chain Protected Peptide-COOH .

Step 3: The Critical Coupling (Solution Phase)

Objective: Couple 4-Cyclobutylpiperidin-4-ol to the Protected Peptide-COOH.

Reagents:

  • Protected Peptide-COOH (1.0 eq)

  • 4-Cyclobutylpiperidin-4-ol (1.5 - 2.0 eq)

  • PyAOP (1.5 eq)

  • HOAt (1.5 eq) - Optional additive to boost rate

  • TMP (2,4,6-Trimethylpyridine) or DIEA (3.0 eq)

  • Solvent: Anhydrous DMF or NMP (Concentration: 0.1 M)

Procedure:

  • Dissolve the Protected Peptide-COOH and PyAOP in anhydrous DMF.

  • Add the base (TMP is preferred over DIEA for extremely hindered couplings to prevent base-catalyzed epimerization of the C-terminal amino acid).

  • Stir for 2 minutes to activate the carboxyl group (formation of the active ester).

  • Add 4-Cyclobutylpiperidin-4-ol .

  • Monitor: Stir at room temperature. Check reaction progress via LC-MS after 2 hours.

    • Note: Due to the cyclobutyl steric bulk, this reaction may require 12–24 hours .

  • Workup: Once complete, dilute with EtOAc, wash with 5% KHSO4, Sat. NaHCO3, and Brine. Dry over MgSO4 and concentrate.

Step 4: Global Deprotection
  • Dissolve the coupled product in a cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5) .

    • Crucial: The tertiary alcohol on the piperidine ring is generally stable to TFA. However, if you observe dehydration (loss of 18 Da), increase the water content to 5% to thermodynamically discourage elimination.

  • Stir for 2-3 hours.

  • Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Part 4: Troubleshooting & Optimization

Decision Tree for Incomplete Coupling

DecisionTree Start LC-MS Check (4 Hours) Status Conversion > 50%? Start->Status Continue Continue stirring up to 24h Status->Continue Yes Stall Stalled (<10% progress) Status->Stall No Action1 Add 1.0 eq HOAt Increase Temp to 40°C Stall->Action1 Try first Action2 Switch Strategy: Use TFFH (Acid Fluoride) Action1->Action2 If still stalled

Caption: Figure 2. Optimization logic for hindered amine coupling events.

Chemoselectivity Issues (O-Acylation): If LC-MS shows a mass corresponding to double addition or O-acylation:

  • Cause: The tertiary alcohol reacted. This is rare with PyAOP but possible with acid chlorides.

  • Remedy: Treat the crude product (before global deprotection) with 0.1 M LiOH in THF/Water (3:1) for 30 minutes. This selectively hydrolyzes the ester (on the alcohol) while leaving the sterically hindered amide intact.

Part 5: References

  • Albericio, F., et al. (1997).[5] "On the use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis." Tetrahedron Letters, 38(27), 4853-4856.[5]

    • Context: Establishes PyAOP as the superior reagent for hindered couplings to avoid guanidinylation.[3]

  • Carpino, L. A., et al. (1995). "The 7-azabenzotriazole system: Efficient peptide coupling of hindered amino acids." Journal of the American Chemical Society, 117(19), 5401-5402.

    • Context: Foundational work on HOAt/HATU systems for difficult cyclizations and hindered amines.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.

    • Context: Comprehensive review detailing the mechanism of aminium vs. phosphonium salts and the risks of racemization/guanidinylation.

  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin."[4] International Journal of Peptide and Protein Research, 37(6), 513-520.

    • Context: Standard protocol for mild acid cleavage to generate protected peptide fragments.

Sources

Application Note & Protocol: Strategic Implementation of Buchwald-Hartwig C-N Cross-Coupling for the Synthesis of N-Aryl-4-Cyclobutylpiperidin-4-ols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-Aryl Piperidines

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a robust and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C–N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[3] Its development offered a milder and more general alternative to traditional methods like the Goldberg reaction or nucleophilic aromatic substitution, significantly broadening the scope of accessible chemical space.[1]

This guide focuses on a substrate of increasing importance in medicinal chemistry: 4-Cyclobutylpiperidin-4-ol . This molecule combines two privileged structural features:

  • The Piperidine Scaffold: A foundational element in drug design, present in numerous approved therapeutic agents.[4]

  • The Cyclobutyl Moiety: This functional group is increasingly utilized by medicinal chemists to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity, thereby optimizing drug-like characteristics.[5]

The N-arylated derivatives of 4-Cyclobutylpiperidin-4-ol are key intermediates in the development of novel therapeutics, including potent and selective histamine H3 receptor inverse agonists for treating sleep and cognitive disorders.[6][7] However, the successful coupling of this substrate presents a distinct synthetic challenge. As a sterically hindered secondary amine, 4-Cyclobutylpiperidin-4-ol requires carefully optimized conditions to achieve efficient C-N bond formation while avoiding common side reactions.

This document provides a comprehensive technical overview, field-proven protocols, and expert insights into the application of the Buchwald-Hartwig reaction for this specific and valuable substrate class.

The Catalytic Heart: Mechanism and Rationale

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the Buchwald-Hartwig amination. The reaction proceeds through a sequence of well-defined organometallic transformations, where the choice of ligand is critical for navigating the sterically demanding intermediates formed with substrates like 4-Cyclobutylpiperidin-4-ol.

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: A low-valent Palladium(0) complex, generated in situ, reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[8][9]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: This final, crucial step involves the formation of the new C–N bond and the release of the N-aryl amine product, regenerating the active Pd(0) catalyst to continue the cycle.[1][8]

For sterically hindered secondary amines, reductive elimination can be sluggish. The key to success lies in using bulky, electron-rich phosphine ligands. These ligands accelerate the reductive elimination step, which is often the most challenging phase for hindered substrates, and stabilize the monoligated palladium species that are crucial for high catalytic activity.[10][11]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(AmineH)]+X- OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(Amine) Amido Complex Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product_out Ar-NR₂ Amido_Complex->Product_out BaseH_out Base-H+X- Amido_Complex->BaseH_out          ArX_in Ar-X ArX_in->Pd0 AmineH_in R₂NH AmineH_in->OA_Complex Base_in Base Base_in->Amine_Complex

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination. The bulky phosphine ligand (L) is critical for facilitating the final reductive elimination step.

Protocol Design: A Scientist's Guide to Reagent Selection

The success of coupling a challenging substrate like 4-Cyclobutylpiperidin-4-ol hinges on the rational selection of each reaction component. Simply following a generic protocol is insufficient; understanding the function and interplay of the catalyst, ligand, base, and solvent is essential for achieving high yields and purity.

Catalyst System: Palladium Source and Ligand Choice

The combination of a palladium source and a phosphine ligand forms the active catalyst. While first-generation ligands showed promise, modern systems utilizing bulky biarylphosphine ligands are required for hindered substrates.[1]

ComponentRecommended ChoicesRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-formed Palladacycles (e.g., XPhos Pd G3)Pd(OAc)₂/Pd₂(dba)₃: Cost-effective and common. Require in situ reduction to Pd(0) by the phosphine ligand or amine.[12][13] Pre-formed Precatalysts: Air-stable, user-friendly, and provide more consistent results by ensuring a 1:1 or 2:1 ligand-to-palladium ratio. Highly recommended for reproducibility.
Phosphine Ligand XPhos, RuPhos, BrettPhos These are state-of-the-art bulky, electron-rich biaryl monophosphine ligands.[10][14] Their steric bulk is essential to promote the difficult reductive elimination step for hindered secondary amines.[11] XPhos is often a robust starting point for general screening. BrettPhos has shown exceptional activity for coupling primary and secondary amines.[8]
Base and Solvent Selection

The base and solvent create the environment for the catalytic cycle to operate efficiently. The base must be strong enough to deprotonate the amine-palladium complex but not so nucleophilic that it interferes with the reaction.

ComponentRecommended ChoicesRationale & Expert Insights
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDSSodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that is highly effective for many couplings. However, it can be incompatible with base-sensitive functional groups on the aryl halide.[15] Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Milder bases that are often suitable for substrates with sensitive functional groups. They are generally a good starting point if NaOtBu fails or causes decomposition.[8]
Solvent Toluene, Dioxane, tert-Butanol (t-BuOH)Aprotic solvents are standard. Toluene and Dioxane are excellent for their ability to dissolve organic reagents and their high boiling points, allowing for necessary reaction temperatures (typically 80-110 °C).[15] tert-Butanol can also be effective, particularly in protocols using phosphate bases.[8] The choice of solvent can significantly impact reaction rates and should be considered a key optimization parameter.

Experimental Protocol: N-Arylation of 4-Cyclobutylpiperidin-4-ol

This section provides a detailed, step-by-step protocol for a representative Buchwald-Hartwig coupling reaction.

Reaction: Coupling of 4-Cyclobutylpiperidin-4-ol with 1-bromo-4-methoxybenzene.

Experimental_Workflow prep 1. Reagent Preparation inert 2. Inert Atmosphere Setup prep->inert assembly 3. Reaction Assembly inert->assembly reaction 4. Heating & Monitoring assembly->reaction workup 5. Aqueous Work-up reaction->workup purify 6. Purification workup->purify product Final Product purify->product

Figure 2: A generalized workflow for the Buchwald-Hartwig experimental protocol.

Materials and Reagents
ReagentM.W.AmountMolesEquiv.
1-bromo-4-methoxybenzene187.04187 mg1.0 mmol1.0
4-Cyclobutylpiperidin-4-ol169.26203 mg1.2 mmol1.2
XPhos Pd G3863.5317.3 mg0.02 mmol0.02
Sodium tert-butoxide96.10135 mg1.4 mmol1.4
Toluene (anhydrous)-5 mL--
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol), 4-Cyclobutylpiperidin-4-ol (203 mg, 1.2 mmol), XPhos Pd G3 (17.3 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

    • Expert Note: Perform solid transfers in a nitrogen-filled glovebox for maximum reproducibility, especially for the catalyst and base. If a glovebox is unavailable, add solids quickly under a positive flow of argon or nitrogen.

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

    • Expert Note: A sample for analysis can be taken by quenching a small aliquot with water and extracting with ethyl acetate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl product.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to overcoming them.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Reagent impurity (especially water).4. Low reaction temperature.1. Ensure a strictly inert atmosphere; use a glovebox. Use a fresh bottle of catalyst/ligand.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).3. Use anhydrous solvent and ensure starting materials are dry.4. Increase temperature in 10 °C increments (up to ~120 °C for toluene).
Hydrodehalogenation The aryl halide is reduced to an arene (Ar-H). This side reaction can compete with amination.1. Screen different ligands (e.g., switch from XPhos to RuPhos).2. Lower the catalyst loading.3. Ensure the amine is pure and present in slight excess.
Product Decomposition The product or starting material is unstable under the reaction conditions (e.g., strong base, high temperature).1. Switch to a milder base (K₃PO₄ or Cs₂CO₃).2. Lower the reaction temperature and accept a longer reaction time.3. Screen alternative solvents.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl derivatives of 4-Cyclobutylpiperidin-4-ol. Success with this sterically demanding secondary amine is not coincidental; it is the result of a deliberate and informed selection of a modern catalyst system. The use of bulky, electron-rich biarylphosphine ligands, such as XPhos, in conjunction with a strong, non-nucleophilic base and an anhydrous aprotic solvent, is critical for overcoming the steric barriers to reductive elimination. The protocols and insights provided herein offer a robust framework for researchers in drug discovery and development to efficiently access this valuable class of compounds, accelerating the journey from molecular design to therapeutic innovation.

References

  • Wikipedia. Buchwald–Hartwig amination . Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination . [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples . [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis. [Link]

  • Veisi, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds . RSC Medicinal Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands . Angewandte Chemie International Edition. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions . [Link]

  • Li, J., et al. (2014). Amines as the ligands for palladium-catalyzed coupling reactions . RSC Advances. [Link]

  • Viciu, M. S., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines . ACS Catalysis. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines . YouTube. [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination . [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction . [Link]

  • ResearchGate. (2012). Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in API Step . [Link]

  • Ramakrishna, V. S., et al. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity . Journal of Medicinal Chemistry. [Link]

  • Christensen, M. (2007). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production . Technical University of Denmark. [Link]

  • Zhang, H., et al. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols . Organic Letters. [Link]

  • Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity . Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gnanavel, S., & Pannerselvam, P. (2012). Piperidin-4-one: the potential pharmacophore . Medicinal Chemistry Research. [Link]

  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs . Current Medicinal Chemistry. [Link]

Sources

Scale-up synthesis methods for 4-Cyclobutylpiperidin-4-ol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development and Scale-Up Strategies for 4-Cyclobutylpiperidin-4-ol

Executive Summary

The 4-cyclobutylpiperidin-4-ol scaffold is a critical pharmacophore in G-protein coupled receptor (GPCR) modulation, particularly in the synthesis of Histamine H3 receptor antagonists and opioid receptor modulators. While laboratory-scale synthesis (mg to g) is routine, scaling this transformation to kilogram quantities presents specific process safety and yield challenges.

This guide details a robust, scalable protocol for the synthesis of tert-butyl 4-cyclobutyl-4-hydroxypiperidine-1-carboxylate (the N-Boc protected intermediate). We focus on the Grignard addition of cyclobutylmagnesium bromide to N-Boc-4-piperidone, emphasizing thermal management, impurity control (enolization suppression), and safe quenching of large-scale organometallic reactions.

Retrosynthetic Analysis & Route Selection

Target Molecule: N-Boc-4-cyclobutylpiperidin-4-ol Primary Route: Nucleophilic 1,2-addition of Cyclobutylmagnesium bromide to N-Boc-4-piperidone.

Mechanistic Challenges
  • Enolization vs. Addition: The carbonyl of 4-piperidone is flanked by four

    
    -protons. Grignard reagents are strong bases.[1] If the nucleophilic attack is kinetically retarded (steric hindrance) or if the temperature is too high, the Grignard reagent will deprotonate the ketone to form an enolate. Upon aqueous quench, this reverts to the starting material (N-Boc-4-piperidone), severely impacting yield.
    
  • Ring Strain: The cyclobutyl ring possesses significant ring strain (~26 kcal/mol). While generally stable to Grignard conditions, the precursor (cyclobutyl bromide) is expensive and can be prone to homo-coupling during Grignard formation.

  • Exothermicity: The formation of the alkoxide intermediate is highly exothermic (

    
    ). On a scale >1 kg, heat removal becomes the rate-limiting step.
    

Chemical Pathway Visualization

ReactionScheme SM1 N-Boc-4-piperidone (C10H17NO3) Intermediate Magnesium Alkoxide Complex SM1->Intermediate + Reagent THF, -10°C Reagent Cyclobutyl-MgBr (in THF/Ether) Reagent->Intermediate Product 4-Cyclobutylpiperidin-4-ol (N-Boc Protected) Intermediate->Product Aq. NH4Cl Quench SideProduct Enolate Side Product (Reverts to SM1) Intermediate->SideProduct High Temp / Slow Addition SideProduct->SM1 Quench

Figure 1: Reaction pathway highlighting the competition between the desired 1,2-addition and the undesired enolization pathway.

Detailed Protocols

Protocol A: Reagent Preparation (Cyclobutylmagnesium Bromide)

Note: For scales >5 kg, purchasing pre-formed Grignard (typically 1.0 M - 2.0 M in THF) is recommended to reduce on-site hazard. If synthesizing in-house, follow this protocol.

Reagents:

  • Magnesium turnings (Grade for Grignard, >99.8%)

  • Cyclobutyl bromide (1.05 equiv)

  • THF (Anhydrous, Water <50 ppm)

  • Iodine (Crystal, catalytic) or DIBAL-H (activator)

Step-by-Step:

  • Inertion: Purge the reactor (Hastelloy or Glass-lined) with

    
     for 3 cycles. Ensure internal moisture is undetectable.[2]
    
  • Activation: Charge Mg turnings (1.1 equiv) and a catalytic amount of Iodine (

    
    ). Agitate dry for 10 min.
    
  • Initiation: Add minimal THF to cover Mg. Add 5% of the total Cyclobutyl bromide volume. Heat locally to 35-40°C until the color fades (iodine consumption) and exotherm is observed.

  • Propagation: Dilute with remaining THF. Begin dosing the remaining Cyclobutyl bromide at a rate that maintains internal temperature (Ti) between 40-50°C without external heating (utilize reaction heat).

    • Critical Control: If reflux stops, STOP addition immediately. Re-initiate before continuing to prevent "accumulation" and thermal runaway.

  • Titration: Upon completion, reflux for 1 hour. Cool to 20°C. Titrate an aliquot (e.g., using salicylaldehyde phenylhydrazone) to determine exact Molarity.

Protocol B: The Coupling Reaction (Scale-Up)

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • Cyclobutylmagnesium bromide (1.2 - 1.3 equiv)

  • THF (Anhydrous)[3][4]

Step-by-Step:

  • Substrate Dissolution: In the main reactor, dissolve N-Boc-4-piperidone in THF (5 volumes). Cool the jacket to reach an internal temperature (Ti) of -10°C to -5°C .

    • Why: Lower temperatures favor kinetic 1,2-addition over thermodynamic enolization.

  • Controlled Addition: Charge the Grignard reagent into a header tank. Dose the Grignard solution into the reactor over 2–4 hours.

    • Constraint: Maintain Ti < 0°C throughout addition.

    • Agitation: Maximum non-splashing RPM (high shear) is required to prevent local hot-spots where enolization occurs.

  • Reaction Monitoring: After addition, stir at 0°C for 1 hour. Sample for HPLC/GC.

    • Target: < 2% Residual Starting Material (SM).

    • Troubleshooting: If SM persists > 5%, do not add more Grignard immediately. Warm to 10°C cautiously. If SM remains high, it is likely enolized. Proceed to workup; recovery of SM is possible.

  • Imamoto Optimization (Optional): If yields are consistently <60% due to enolization, pre-mix the Grignard with anhydrous Cerium(III) Chloride (

    
    ) at -78°C (lab) or -20°C (plant) before adding the ketone. The organocerium reagent is less basic and more nucleophilic.[3]
    
Protocol C: Quench and Workup (The "Cement" Issue)

Magnesium salts can form a gelatinous precipitate (


) that traps product and clogs filters.

Method:

  • Reverse Quench (Recommended for Safety): Transfer the cold reaction mixture into a pre-chilled (0°C) solution of 15% Aqueous Citric Acid or 20% Ammonium Chloride.

    • Rate: Slow. Massive gas evolution (alkane release) and exotherm will occur.

  • Phase Break: Agitate for 30 mins. Allow layers to separate. The aqueous layer should be acidic (pH 4-5) to solubilize Mg salts.

  • Extraction: Extract aqueous layer with Ethyl Acetate or MTBE (2x).

  • Purification:

    • Combine organics, wash with Brine, dry over

      
      .
      
    • Concentrate in vacuo.

    • Crystallization: The product often solidifies. Recrystallize from Heptane/EtOAc (9:1) to remove non-polar impurities (bi-cyclobutyl).

Process Safety & Logic Map

ProcessLogic Start Start Process CheckWater Check Water Content (KF < 50ppm) Start->CheckWater DrySystem Re-dry Solvent/System CheckWater->DrySystem Fail Cooling Cool Reactor to -10°C CheckWater->Cooling Pass DrySystem->CheckWater Addition Grignard Addition (Control Exotherm) Cooling->Addition IPC IPC: Check Conversion Addition->IPC IPC->Addition SM > 2% (Caution) Quench Reverse Quench into Citric Acid/NH4Cl IPC->Quench SM < 2% Workup Phase Separation & Crystallization Quench->Workup

Figure 2: Process logic flow ensuring safety gates (KF check) and quality gates (IPC) are met.

Quantitative Data Summary

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Critical Impact
Solvent Volume 10-20 V5-8 VHigher concentration improves throughput but increases exotherm intensity.
Addition Temp -78°C-10°CCryogenic temps are costly at scale; -10°C is the compromise between yield and cost.
Addition Time 15 min2-4 hoursFast addition at scale causes thermal runaway and enolization.
Quench Method Pour water into flaskReverse QuenchPrevents "volcano" effect and manages gas evolution safely.
Typical Yield 75-85%65-75%Yield loss usually due to enolization during longer addition times.

References

  • Org. Synth. 1998, 75, 161.

  • Organic Process Research & Development (OPRD).Safety of Grignard Reagents on Scale. Note: General reference to OPRD safety guidelines for organometallics.
  • Sigma-Aldrich Safety D

    • (Search CAS: 18037-11-7)

  • Imamoto, T. et al.Organocerium reagents. Nucleophilic addition to easily enolizable ketones.J. Am. Chem. Soc. 1989, 111, 4392.

  • Patent WO2006103045.Histamine H3 Receptor Antagonists. (Example of scaffold utility).

Sources

Application Note: A Systematic Guide to Solvent Selection for 4-Cyclobutylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for dissolving 4-Cyclobutylpiperidin-4-ol. The document outlines the physicochemical properties of the target compound, presents a systematic strategy for solvent screening, and provides detailed experimental protocols for solubility determination and solution preparation. By explaining the causality behind experimental choices, this guide aims to empower researchers to make informed decisions that ensure solution stability, compatibility with downstream applications, and operational safety.

Introduction: The Critical Role of Solvent Selection

4-Cyclobutylpiperidin-4-ol is a heterocyclic compound featuring a piperidine core, a structure prevalent in medicinal chemistry and a fundamental building block in the synthesis of various therapeutic agents.[1][] The success of any experimental workflow, from chemical synthesis and purification to analytical characterization and biological screening, is fundamentally dependent on the appropriate choice of solvent. A suitable solvent must not only fully dissolve the compound to the desired concentration but also be inert to the solute, compatible with the experimental conditions (e.g., temperature, pH), and easily removable if necessary.[3]

This guide moves beyond simple trial-and-error by establishing a scientifically-grounded methodology for solvent selection, ensuring reproducibility and efficiency in the laboratory.

Physicochemical Profile and Solubility Prediction for 4-Cyclobutylpiperidin-4-ol

A predictive understanding of solubility begins with an analysis of the molecule's structure.

  • Molecular Structure: C₉H₁₇NO

  • Molecular Weight: 155.24 g/mol [4][5]

  • Key Functional Groups:

    • Tertiary Alcohol (-OH): The hydroxyl group is polar and can act as a hydrogen bond donor and acceptor. This feature strongly suggests solubility in polar protic solvents.

    • Tertiary Amine (Piperidine Nitrogen): The nitrogen atom is also polar and can act as a hydrogen bond acceptor. Its basic nature means that solubility can be significantly enhanced in acidic aqueous solutions through salt formation.[1]

    • Cyclobutyl and Piperidine Rings: These saturated hydrocarbon components form the nonpolar (lipophilic) backbone of the molecule.

Solubility Rationale: The presence of both hydrogen-bonding functional groups and a significant hydrocarbon scaffold places 4-Cyclobutylpiperidin-4-ol in the category of molecules with intermediate polarity. The principle of "like dissolves like" predicts the following:

  • High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with both the hydroxyl and amine groups.[1]

  • Moderate to High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) which can act as hydrogen bond acceptors.

  • Low Solubility: Expected in nonpolar solvents (e.g., hexane, toluene) due to the molecule's overall polarity.[1]

A Strategic Workflow for Solvent Selection

A systematic approach is crucial for identifying the optimal solvent for a specific application. The following workflow provides a logical decision-making process.

Solvent_Selection_Workflow cluster_1 cluster_2 start Define Application (e.g., NMR, Reaction, Bioassay) physchem Analyze Physicochemical Properties - Polar Groups: -OH, -N - Nonpolar: Rings screen Perform Solvent Screen (Polar Protic, Polar Aprotic, Nonpolar) start->screen Input data Evaluate Solubility Data (Qualitative & Quantitative) check_sol Soluble at Desired [C]? screen->check_sol Results check_compat Compatible with Application? check_sol->check_compat Yes re_eval Re-evaluate or Use Co-solvent check_sol->re_eval No select Select Optimal Solvent check_compat->select Yes check_compat->re_eval No re_eval->screen Iterate

Caption: Workflow for systematic solvent selection.

Experimental Protocol: Small-Scale Solubility Screening

This protocol provides a reliable method to quickly assess the solubility of 4-Cyclobutylpiperidin-4-ol in a range of common laboratory solvents.

Materials:

  • 4-Cyclobutylpiperidin-4-ol

  • Analytical balance

  • 2 mL glass vials with caps

  • Vortex mixer and/or sonicator

  • Calibrated pipettes

  • Test Solvents (High Purity/HPLC Grade Recommended):

    • Polar Protic: Deionized Water, Methanol (MeOH), Ethanol (EtOH)

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Acetone

    • Nonpolar: Toluene, Heptane

Procedure:

  • Preparation: Label a separate 2 mL vial for each test solvent.

  • Weighing: Accurately weigh approximately 2.0 mg of 4-Cyclobutylpiperidin-4-ol into each labeled vial. Record the exact mass.

  • Initial Solvent Addition: Add 200 µL of the corresponding solvent to each vial. This creates an initial target concentration of ~10 mg/mL.

  • Mixing: Cap the vials securely and vortex vigorously for 60 seconds. If solid remains, place the vial in a sonicator bath for 5 minutes.

  • Observation: Visually inspect each vial against a dark background. Record observations as "Clear Solution," "Hazy/Suspension," or "Insoluble" (solid particles remain).

  • Incremental Addition (if necessary): For vials that are not clear solutions, add another 800 µL of solvent (for a total volume of 1.0 mL, targeting ~2 mg/mL). Repeat steps 4 and 5.

  • Data Compilation: Record all observations in a structured table.

Anticipated Solubility Profile

The following table summarizes the expected results from the screening protocol based on the physicochemical analysis.

Solvent ClassSolventPolarity IndexExpected Solubility at 10 mg/mLExpected Solubility at 2 mg/mLNotes
Polar Protic Methanol5.1Soluble Soluble Excellent choice for stock solutions.[6]
Ethanol4.3Soluble Soluble Good, less toxic alternative to methanol.[7]
Water9.0Slightly Soluble Soluble Solubility may be limited by lipophilic rings.[1]
Polar Aprotic DMSO7.2Soluble Soluble High boiling point; ideal for biological assay stocks.
Acetonitrile5.8Soluble Soluble Useful for HPLC and reactions.[8]
Acetone5.1Moderately Soluble Soluble Good general-purpose solvent.[9]
Nonpolar Toluene2.4Insoluble Slightly Soluble Not recommended for creating solutions.
Heptane0.1Insoluble Insoluble Useful as an anti-solvent for precipitation.

Detailed Dissolution Protocols

Protocol A: Preparation of a 10 mg/mL Stock Solution in Methanol

This protocol is suitable for preparing a standard stock solution for chemical reactions or analytical dilutions.

  • Weigh 10.0 mg of 4-Cyclobutylpiperidin-4-ol directly into a 2 mL autosampler vial or a small glass vial.

  • Using a calibrated pipette, add 1.0 mL of HPLC-grade methanol to the vial.

  • Cap the vial securely.

  • Vortex the solution for 30-60 seconds until all solid material is completely dissolved, resulting in a clear, colorless solution.

  • Store the solution at 2-8°C, protected from light. Check for any precipitation before use, especially after cold storage.

Protocol B: Preparation of a 10 mM Stock Solution in DMSO for Biological Assays

This protocol is designed for creating a concentrated stock for cell-based or biochemical assays, where final solvent concentration must be kept low (typically <0.5%).

  • Calculate the required mass of 4-Cyclobutylpiperidin-4-ol for your desired volume (M.W. = 155.24 g/mol ). For 1 mL of a 10 mM stock, the required mass is 1.55 mg.

  • Weigh the calculated mass into a sterile, low-protein-binding microcentrifuge tube.

  • Add the required volume of sterile, cell-culture grade DMSO (e.g., 1.0 mL).

  • Mix by gently vortexing or sonicating in a water bath until the solid is fully dissolved. Avoid excessive heating.

  • Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Safety and Handling Precautions

All handling of 4-Cyclobutylpiperidin-4-ol and associated solvents should be performed in a well-ventilated fume hood.[10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (nitrile is generally appropriate).[11][12]

  • Compound Handling: While specific toxicity data for this compound is limited, related piperidine derivatives can be skin and eye irritants.[13] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[14][15]

  • Solvent Handling: Flammable solvents like methanol, ethanol, and acetone should be kept away from ignition sources.[10] Refer to the specific Safety Data Sheet (SDS) for each solvent before use to understand its unique hazards.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents down the drain.[14]

References

  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

  • Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth. Retrieved from [Link]

  • ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). US3426028A - Piperidine derivatives and their salts.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Advanced Biotech. (2025). Cyclotene Anhydrous Natural Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclobutyl-4-methylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2024). Synthesis of N-heterocycles through alcohol dehydrogenative coupling. Retrieved from [Link]

  • ACS Omega. (2024). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-cyclobutylpiperidin-4-ol (C9H17NO). Retrieved from [Link]

  • YouTube. (2022). Distilling Ethyl Alcohol From Hand Sanitizer. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetaldehyde. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of 4-Cyclobutylpiperidin-4-ol Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the synthetic hurdles associated with 4-Cyclobutylpiperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique steric challenges posed by this valuable building block. The bulky cyclobutyl group at the 4-position of the piperidine ring, adjacent to the reactive hydroxyl and secondary amine functionalities, often leads to sluggish or failed coupling reactions.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and field-proven protocols to empower you to successfully incorporate this moiety into your target molecules. We will delve into the mechanistic rationale behind common issues and offer practical, evidence-based solutions.

Understanding the Steric Challenge

The primary obstacle in derivatizing 4-Cyclobutylpiperidin-4-ol is the significant steric hindrance imposed by the cyclobutyl group. This bulkiness impedes the approach of reagents to both the tertiary hydroxyl group and the secondary amine, slowing down reaction rates and often favoring undesired side reactions.

Below is a diagram illustrating the steric congestion around the reactive centers of 4-Cyclobutylpiperidin-4-ol.

Steric_Hindrance cluster_molecule 4-Cyclobutylpiperidin-4-ol cluster_cyclobutyl Cyclobutyl Group N N-H C1 C N->C1 C2 C C1->C2 C4 C-OH C2->C4 C3 C C5 C C4->C5 CB1 C4->CB1 C5->N CB2 CB1->CB2 CB3 CB2->CB3 CB4 CB3->CB4 CB4->CB1 Steric_Shield Steric Shielding Steric_Shield->N Hindrance Steric_Shield->C4 Hindrance

Caption: Steric shielding of the reactive nitrogen and oxygen centers in 4-Cyclobutylpiperidin-4-ol by the bulky cyclobutyl group.

Troubleshooting Guide: C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to sterically hindered secondary amines like 4-Cyclobutylpiperidin-4-ol can be challenging.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with 4-Cyclobutylpiperidin-4-ol is showing low conversion. What are the likely causes?

A1: Low conversion is a common issue when dealing with sterically encumbered amines. The primary culprits are often related to the catalyst system and reaction conditions. The bulky cyclobutyl group can hinder the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

  • Insufficiently active catalyst: The palladium catalyst may not be active enough to overcome the steric barrier.

  • Inappropriate ligand: The chosen phosphine ligand may not be bulky or electron-rich enough to promote the key steps in the catalytic cycle.

  • Suboptimal base: The base may not be strong enough to deprotonate the amine effectively, or it may be too sterically hindered itself.

  • Low reaction temperature: The reaction may require more thermal energy to overcome the activation barrier.

Q2: I'm observing significant amounts of hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-rich aryl halides. It can be exacerbated by the slow rate of the desired coupling reaction.

  • Optimize the ligand: Certain ligands are more prone to promoting side reactions. Screening different ligands can help identify one that favors the desired C-N bond formation.

  • Use a weaker base: Strong bases can sometimes promote hydrodehalogenation. Switching to a weaker base like Cs₂CO₃ or K₃PO₄ may be beneficial.

  • Lower the reaction temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Finding the optimal temperature is key.

Troubleshooting & Optimization Strategies
Problem Potential Cause Recommended Solution Rationale References
Low to No Conversion Ineffective catalyst/ligand combinationScreen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos. Use a pre-formed palladium catalyst to ensure consistent activity.Bulky, electron-rich ligands stabilize the palladium center and promote both oxidative addition and reductive elimination, which are often the rate-limiting steps with hindered substrates.[1][1][2]
Suboptimal BaseSwitch to a stronger, non-nucleophilic base like LiHMDS or KHMDS.Stronger bases can more effectively deprotonate the hindered secondary amine, increasing the concentration of the active nucleophile.[4]
Insufficient TemperatureGradually increase the reaction temperature in 10 °C increments, monitoring for decomposition.Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[4]
Hydrodehalogenation of Aryl Halide Slow coupling kineticsEmploy a more active catalyst system (see above) to accelerate the desired C-N coupling, outcompeting the hydrodehalogenation pathway.A more efficient catalyst will favor the desired reaction pathway.[5]
Base-promoted side reactionSwitch to a weaker base such as Cs₂CO₃ or K₃PO₄.Weaker bases are less likely to promote the undesired hydrodehalogenation.[6]
Decomposition of Starting Materials High reaction temperatureLower the reaction temperature and extend the reaction time.Minimizes thermal degradation of sensitive functional groups.[4]
Recommended Protocol: Buchwald-Hartwig Amination of 4-Cyclobutylpiperidin-4-ol

This protocol is a starting point and may require optimization for your specific aryl halide.

  • Reagent Preparation: In a glovebox, add the aryl halide (1.0 equiv.), 4-Cyclobutylpiperidin-4-ol (1.2 equiv.), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) to an oven-dried reaction vessel.

  • Solvent and Base Addition: Add anhydrous toluene or dioxane (to make a 0.1-0.5 M solution). Then, add a strong, non-nucleophilic base (e.g., LiHMDS, 1.5 equiv.).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Amide Bond Formation

Coupling a carboxylic acid with the secondary amine of 4-Cyclobutylpiperidin-4-ol can be challenging due to the steric hindrance around the nitrogen atom.[7]

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling conditions (e.g., HATU, HOBt/EDC) are giving poor yields. What should I try next?

A1: Standard coupling reagents may not be reactive enough to overcome the steric hindrance of 4-Cyclobutylpiperidin-4-ol.[8]

  • Use a more potent coupling reagent: Reagents like COMU or T3P have shown success in forming sterically hindered amide bonds.

  • Activate the carboxylic acid as an acid chloride: This is a more reactive intermediate that can often couple with hindered amines. However, care must be taken to control the reaction conditions to avoid side reactions.

  • Elevated temperatures: Heating the reaction can help to drive the coupling to completion.

Q2: I am seeing epimerization of my chiral carboxylic acid during the coupling reaction. How can I prevent this?

A2: Epimerization is a risk when activating chiral carboxylic acids, especially those with an α-stereocenter.

  • Use a coupling reagent known for low racemization: Reagents like COMU are designed to minimize epimerization.

  • Optimize the base: The choice of base can influence the rate of epimerization. Non-nucleophilic, hindered bases are often preferred.

  • Control the temperature: Running the reaction at lower temperatures can help to suppress epimerization.

Troubleshooting & Optimization Strategies
Problem Potential Cause Recommended Solution Rationale References
Low Yield Ineffective coupling reagentSwitch to a more powerful coupling reagent such as COMU, T3P, or generate the acid chloride in situ.More reactive reagents can overcome the higher activation energy associated with coupling sterically hindered partners.[9][9][10]
Incomplete reactionIncrease the reaction temperature (e.g., to 40-60 °C) and/or reaction time.Provides more energy to overcome the steric barrier and allows the reaction to reach completion.[10]
Epimerization of Chiral Acid Racemization during activationUse a coupling reagent known for low racemization, such as COMU.These reagents are designed to minimize the formation of oxazolone intermediates that can lead to epimerization.[11]
Base-induced epimerizationUse a non-nucleophilic, hindered base like DIPEA or 2,6-lutidine.These bases are less likely to deprotonate the α-proton of the activated carboxylic acid.[8]
Formation of Side Products Decomposition of coupling reagent or activated speciesEnsure all reagents are pure and the reaction is run under anhydrous conditions.Moisture can lead to hydrolysis of the coupling reagent and the activated carboxylic acid.[12]
Recommended Protocol: Amide Coupling with 4-Cyclobutylpiperidin-4-ol

This protocol using COMU is a robust starting point for coupling with hindered amines.

  • Reagent Preparation: To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add COMU (1.1 equiv.) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add a solution of 4-Cyclobutylpiperidin-4-ol (1.2 equiv.) in the same solvent to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or heat to 40-60 °C if necessary.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, dilute with an appropriate organic solvent, wash with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, brine), dry, and concentrate.

  • Purification: Purify the product by chromatography.

Troubleshooting Guide: O-Functionalization (Mitsunobu and Etherification Reactions)

The tertiary hydroxyl group of 4-Cyclobutylpiperidin-4-ol is also sterically hindered, making reactions like the Mitsunobu and Williamson ether synthesis challenging.

Frequently Asked Questions (FAQs)

Q1: My Mitsunobu reaction is failing, and I am recovering my starting alcohol. What is going wrong?

A1: The Mitsunobu reaction is sensitive to steric hindrance.[13] The bulky environment around the hydroxyl group can prevent the formation of the key oxyphosphonium intermediate.[14]

  • Use a less sterically demanding phosphine: While triphenylphosphine is standard, sometimes less bulky phosphines can be more effective.

  • Employ a more reactive azodicarboxylate: DIAD is often more reactive than DEAD.

  • Increase the reaction temperature: This can help to overcome the activation energy barrier.

Q2: I am attempting a Williamson ether synthesis, but I am only observing elimination products. What can I do?

A2: The Williamson ether synthesis is an SN2 reaction and is highly susceptible to steric hindrance. The alkoxide of 4-Cyclobutylpiperidin-4-ol is a bulky base, which can favor E2 elimination over SN2 substitution, especially with secondary or tertiary alkyl halides.

  • Use a more reactive electrophile: Primary alkyl halides or tosylates are better substrates for SN2 reactions.

  • Employ milder reaction conditions: Lowering the temperature can help to disfavor the elimination pathway.

  • Consider alternative etherification methods: For highly hindered systems, other methods like the Buchwald-Hartwig etherification may be more suitable.

Troubleshooting & Optimization Strategies
Problem Potential Cause Recommended Solution Rationale References
Failed Mitsunobu Reaction Steric hindrance preventing oxyphosphonium salt formationUse a less sterically demanding phosphine (e.g., P(n-Bu)₃) and a more reactive azodicarboxylate (e.g., DIAD).These modifications can facilitate the formation of the key intermediate in sterically congested environments.[15][15][16]
Low acidity of the pronucleophileUse a more acidic pronucleophile (pKa < 11) to ensure efficient proton transfer in the catalytic cycle.The reaction mechanism requires protonation of the betaine intermediate.[17][13][17]
Elimination in Williamson Ether Synthesis Steric hindrance favoring E2 over SN2Use a primary alkyl halide or tosylate as the electrophile. Lower the reaction temperature.Minimizes the competing elimination reaction by using a less sterically demanding electrophile and less harsh conditions.[18]
Strong, bulky baseUse a milder base for deprotonation, or consider alternative, non-basic etherification methods.A less hindered base may reduce the propensity for elimination.[18]
Recommended Protocol: Modified Mitsunobu Reaction for Hindered Alcohols

This protocol is adapted for sterically demanding alcohols and may improve yields.

  • Reagent Preparation: To a solution of 4-Cyclobutylpiperidin-4-ol (1.0 equiv.), the pronucleophile (e.g., a phenol or carboxylic acid, 1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF, cool the mixture to 0 °C.

  • Azodicarboxylate Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the cooled solution.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, concentrate the reaction mixture and purify directly by column chromatography to remove the triphenylphosphine oxide and hydrazine byproducts.

Conclusion

Successfully coupling 4-Cyclobutylpiperidin-4-ol requires a departure from standard reaction conditions. By understanding the inherent steric challenges and systematically optimizing catalyst systems, reagents, and reaction parameters, researchers can effectively incorporate this valuable building block into complex molecules. This guide provides a foundation for troubleshooting common issues and developing robust synthetic protocols. Remember that each substrate combination is unique, and empirical optimization is often necessary to achieve the desired outcome.

References

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amin
  • Development of a Total Telescoped Synthesis of a Renin Inhibitor Containing 3,4,5-Substituted Piperidine with Sterically Hindered Amide Bonds. Organic Process Research & Development, 2015.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Mitsunobu Reaction. Organic-Chemistry.org.
  • Mitsunobu reaction. Wikipedia.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 2023.
  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 2019.
  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar.
  • Troubleshooting common problems in 4-piperidinecarboxamide reactions. Benchchem.
  • Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters, 2019.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2011.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 2020.
  • Buchwald–Hartwig amin
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2016.
  • Coupling reactions involving bulky secondary amines and iodobenzene at 120 °C with TBAM (B4) or TBPM (B7) using 10 mol‐% CuI loadings.
  • Suzuki reaction. Wikipedia.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Mitsunobu Reaction. TCI Chemicals.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 2002.
  • Buchwald-Hartwig Amin
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols. ChemRxiv.
  • Incorporation of a cyclobutyl substituent in molecules by transition metal-catalyzed cross-coupling reactions. Organic & Biomolecular Chemistry, 2022.
  • The synthesis of sterically hindered amides. Chimia, 2014.
  • Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 2008.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 2020.
  • Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters, 2014.
  • Influence of piperidine ring on stability and reactivity of piperine.
  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.
  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
  • Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. Journal of the Brazilian Chemical Society, 2019.
  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 2023.

Sources

Technical Support Center: Navigating the Stability of Cyclobutyl Groups in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists navigating the intricacies of cyclobutane chemistry. The cyclobutyl motif is an increasingly important structural component in medicinal chemistry and materials science, valued for its ability to impart unique three-dimensional conformations and metabolic stability.[1][2] However, the inherent ring strain of approximately 26 kcal/mol makes the cyclobutane ring susceptible to undesired ring-opening reactions, posing a significant challenge during synthetic campaigns.[1][3]

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common problems encountered when working with cyclobutyl-containing compounds. We will move beyond simple procedural lists to explain the mechanistic underpinnings of cyclobutane instability, empowering you to troubleshoot effectively and design more robust synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers for cyclobutane ring opening?

The principal driving force for the ring opening of cyclobutanes is the release of inherent ring strain, which is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of substituents).[4][5][6][7][8] Several external factors can provide the necessary activation energy to initiate this process:

  • Thermal Energy: At elevated temperatures, cyclobutanes can undergo concerted electrocyclic ring-opening reactions to form butadienes.[9]

  • Acid Catalysis: The presence of Brønsted or Lewis acids can protonate a substituent or, in some cases, the ring itself, leading to the formation of a carbocationic intermediate that readily undergoes ring opening.[10] This is particularly problematic when a carbocation can be formed on a carbon adjacent to the ring, which can trigger a ring-expansion rearrangement.[11]

  • Transition Metals: Many transition metals, particularly those with d-electrons available for back-bonding, can insert into the strained C-C bonds of a cyclobutane ring via oxidative addition, leading to a metallacyclopentane intermediate that can undergo further reactions, including ring opening.[12][13][14]

  • Photochemical/Photoredox Conditions: Visible light in combination with a suitable photocatalyst can enable the formation of radical intermediates that can trigger ring opening.[15]

Q2: Are all cyclobutyl groups equally prone to ring opening?

No, the stability of a cyclobutyl ring is highly dependent on its substitution pattern. Key factors to consider are:

  • Substituent Effects: Electron-donating groups can stabilize adjacent carbocations, potentially promoting acid-catalyzed ring opening. Conversely, electron-withdrawing groups can sometimes make the ring more susceptible to nucleophilic attack, which can also lead to ring cleavage. The stereochemistry of substituents also plays a crucial role in the stability and reactivity of the ring.[16][17]

  • Presence of Unsaturation: Cyclobutenes are generally more prone to ring opening than cyclobutanes due to the additional strain of the double bond and the energetically favorable conversion to a conjugated diene.[9][18][19]

  • Fused Ring Systems: Bicyclic systems containing a cyclobutane ring, such as bicyclo[1.1.0]butanes (BCBs), are exceptionally strained and are often used as synthetic precursors that readily undergo ring opening.[12][20][21][22]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My cyclobutyl-containing compound degrades upon exposure to acidic conditions (e.g., silica gel chromatography, acidic workup).

Root Cause Analysis: This is a classic case of acid-catalyzed ring opening. The acidic environment likely protonates a functional group on your molecule, leading to the formation of a carbocation. If this carbocation is positioned alpha to the cyclobutane ring, it can induce a rearrangement that cleaves the ring to alleviate strain.

Strategic Solutions:

  • Avoid Strong Acids: Whenever possible, use milder acids for workups (e.g., saturated ammonium chloride solution instead of dilute HCl) and for controlling pH.

  • Neutralize Chromatography Media: For silica gel chromatography, consider pre-treating the silica with a solution of triethylamine in your eluent (typically 0.1-1% v/v) and then re-equilibrating with the mobile phase. This will neutralize the acidic sites on the silica surface. Alternatively, use neutral alumina for chromatography.

  • Employ Protecting Groups: If an acid-sensitive functional group is present, consider protecting it before subjecting the molecule to acidic conditions. For example, alcohols can be protected as silyl ethers, which are generally stable to mildly acidic conditions.[23][24]

Workflow for Acid-Sensitive Compound Purification:

start Crude Product (Cyclobutyl-containing) workup Aqueous Workup start->workup check_acid Is the compound acid-sensitive? neutral_chrom Use Neutralized Silica or Alumina check_acid->neutral_chrom Yes std_chrom Standard Silica Gel Chromatography check_acid->std_chrom No final_product Pure Product neutral_chrom->final_product std_chrom->final_product mild_workup Use Mild Acid (e.g., NH4Cl) workup->mild_workup Yes std_workup Standard Acidic Workup (e.g., dil. HCl) workup->std_workup No mild_workup->check_acid std_workup->check_acid

Caption: Decision workflow for purifying acid-sensitive cyclobutyl compounds.

Problem 2: I am attempting a transition metal-catalyzed cross-coupling reaction on a cyclobutyl substrate, but I am observing significant byproducts resulting from ring opening.

Root Cause Analysis: Transition metals, particularly palladium, rhodium, and nickel, can catalyze the cleavage of C-C bonds in strained rings.[12][13] This often occurs through an oxidative addition mechanism where the metal inserts into a C-C bond of the cyclobutane ring, forming a metallacyclopentane intermediate. This intermediate can then undergo various reactions, including beta-hydride elimination or reductive elimination, leading to ring-opened products.

Strategic Solutions:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands can often favor the desired reductive elimination from the catalytic cycle over C-C bond insertion. For example, in palladium-catalyzed reactions, ligands like SPhos or XPhos might be preferable to smaller, more electron-poor ligands.

  • Lower Reaction Temperatures: C-C bond activation is often kinetically slower than the desired cross-coupling pathway. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can significantly suppress the ring-opening side reaction.

  • Choice of Metal Catalyst: Some transition metals have a lower propensity for C-C bond insertion. If palladium is problematic, consider exploring nickel or copper-based catalytic systems, which may offer different selectivity profiles.

Comparative Table of Reaction Conditions for Cross-Coupling on Cyclobutyl Systems:

ParameterStandard Conditions (High Risk of Ring Opening)Optimized Conditions (Minimized Ring Opening)Rationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos)Bulky ligands can sterically hinder C-C bond insertion.
Temperature 80-110 °CRoom Temperature to 60 °CLower temperatures disfavor the higher activation energy C-C cleavage pathway.
Solvent Toluene, DioxaneTHF, 2-MeTHFSolvent can influence ligand exchange rates and catalyst stability.
Base Strong, non-coordinating bases (e.g., NaOtBu)Weaker, coordinating bases (e.g., K₂CO₃, Cs₂CO₃)The base can influence the catalyst's electronic properties.[13]
Problem 3: My cyclobutene-containing molecule is isomerizing to a diene during purification or upon standing.

Root Cause Analysis: Cyclobutenes can undergo a concerted, thermal electrocyclic ring-opening to form 1,3-dienes.[9] This reaction is often facile and can occur even at or near room temperature, especially if the resulting diene is highly conjugated or sterically favored. The reaction follows the Woodward-Hoffmann rules, with the stereochemistry of the ring-opening being highly predictable (conrotatory for thermal reactions).

Strategic Solutions:

  • Low-Temperature Operations: All manipulations, including reactions, workups, and purifications, should be carried out at low temperatures (e.g., 0 °C to -78 °C) to the extent possible.

  • Exclusion of Light: Some electrocyclic reactions can be photochemically induced. Protecting the reaction and the isolated product from light can prevent this alternative pathway.

  • Substituent Manipulation: The stability of a cyclobutene is highly dependent on its substituents.[16][17][18][25][26] If possible, design your synthesis to have substituents that disfavor the planar diene product. For instance, bulky groups on the sp³ carbons of the cyclobutene can sterically hinder the conrotatory ring-opening motion.

  • In Situ Use: If the cyclobutene is particularly labile, consider a tandem reaction strategy where it is generated and immediately consumed in the subsequent step without isolation.

Mechanism of Cyclobutene Ring Opening:

cluster_0 Cyclobutene cluster_1 Transition State cluster_2 1,3-Butadiene Cyclobutene [Image of a cyclobutene molecule] TS [Image of a conrotatory transition state] Cyclobutene->TS Δ (Heat) Conrotatory Motion Butadiene [Image of a 1,3-butadiene molecule] TS->Butadiene

Caption: Thermal electrocyclic ring opening of cyclobutene to 1,3-butadiene.

References

  • Lambert, T. H., & Lin, S. (2015). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. National Institutes of Health. [Link]

  • Li, W., et al. (2022). Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. Organic Letters. [Link]

  • Jian, Z., et al. (2021). Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. ResearchGate. [Link]

  • López, C. S., et al. (2012). On the Stability of Disubstituted Cyclobutenes – A Computational Study. National Institutes of Health. [Link]

  • Zhao, C., et al. (2024). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers. [Link]

  • Shepherd, J. J., et al. (2021). Substituent Effects in Mechanochemical Allowed and Forbidden Cyclobutene Ring-Opening Reactions. Journal of the American Chemical Society. [Link]

  • Bowser, B. H., et al. (2015). Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene. Chemical Science. [Link]

  • Li, W., et al. (2022). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]

  • Shepherd, J. J., et al. (2021). Substituent Effects in Mechanochemical Allowed and Forbidden Cyclobutene Ring-Opening Reactions. OSTI.GOV. [Link]

  • Li, W., et al. (2022). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters. [Link]

  • Bowser, B. H., et al. (2015). Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene. Chemical Science. [Link]

  • Diers, A., & de la Cuesta, E. (2024). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules. [Link]

  • Smith, C. D., et al. (2018). Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[c]-quinolin-3(4H)-ones. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Activation of cyclopropanes by transition metals. Wikipedia. [Link]

  • Ashenhurst, J. (2020). Electrocyclic Reactions. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024). Ring Expansion Rearrangements. Chemistry Steps. [Link]

  • Soderberg, T. (2022). 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry: A Tenth Edition. [Link]

  • Wang, Z., et al. (2023). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. RSC Publishing. [Link]

  • Fiveable. (2023). Stability of Cycloalkanes: Ring Strain. Fiveable. [Link]

  • Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Stability of cycloalkanes. Khan Academy. [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

  • Wang, H., et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]

  • Wang, Z., et al. (2023). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. National Institutes of Health. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Takeda, K. (2014). Cyclobutene Ring Opening Reactions. Tokyo University of Science. [Link]

  • Foo, K. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

  • Wikipedia contributors. (2024). Protecting group. Wikipedia. [Link]

  • Wessjohann, L. A., et al. (2016). Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health. [Link]

Sources

Validation & Comparative

A Comparative Guide to LC-MS Validation for Purity Assessment of 4-Cyclobutylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation methods for the purity determination of 4-Cyclobutylpiperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical agents. This document moves beyond a simple recitation of protocols to offer a scientifically grounded rationale for experimental choices, ensuring a robust and self-validating analytical system.

The Criticality of Purity for 4-Cyclobutylpiperidin-4-ol

4-Cyclobutylpiperidin-4-ol is a tertiary alcohol containing a piperidine ring, a common scaffold in medicinal chemistry. Its purity is paramount as even trace impurities can have unintended pharmacological or toxicological effects. Impurities can originate from the synthetic process, degradation of the final product, or improper storage. A thorough understanding of these potential impurities is the first step in developing a reliable analytical method for their control.

Potential Process-Related Impurities: The most probable synthetic route to 4-Cyclobutylpiperidin-4-ol involves the Grignard reaction of a protected 4-piperidone with cyclobutylmagnesium bromide. This synthesis can lead to several process-related impurities:

  • Unreacted Starting Materials: Residual N-protected 4-piperidone and cyclobutyl bromide.

  • Grignard By-products:

    • Dehydrated Product: 4-Cyclobutyl-1,2,3,6-tetrahydropyridine, formed by the elimination of water from the tertiary alcohol product.[1]

    • Reduction Product: 4-Cyclobutylpiperidine, resulting from the reduction of the ketone by the Grignard reagent.

    • Wurtz Coupling Product: Bicyclobutyl, formed from the reaction of the Grignard reagent with unreacted cyclobutyl bromide.

  • Impurities from Protecting Groups: Residual N-protecting groups (e.g., benzyl, Boc) or by-products from their removal.

Potential Degradation Products: Based on the structure of 4-Cyclobutylpiperidin-4-ol, the following degradation pathways are plausible, particularly under stress conditions:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[1]

  • Dehydration: As mentioned, dehydration can occur, especially under acidic conditions or at elevated temperatures, leading to the formation of the corresponding alkene.

The Power of LC-MS in Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture.[2] Its high sensitivity and selectivity make it ideal for the analysis of pharmaceutical impurities, which are often present at low levels.[3] For the analysis of 4-Cyclobutylpiperidin-4-ol, LC-MS offers significant advantages over other techniques like Gas Chromatography (GC) due to the compound's polarity and thermal lability.

A Risk-Based Approach to LC-MS Method Validation

A robust LC-MS method validation is essential to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures.[4][5] A modern, lifecycle-based approach to method validation is now emphasized by regulatory bodies like the FDA.[6][7][8]

The validation of an LC-MS method for the purity of 4-Cyclobutylpiperidin-4-ol should encompass the following key parameters:

Specificity/Selectivity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of demonstrating specificity.[] The goal is to intentionally degrade the 4-Cyclobutylpiperidin-4-ol sample under various stress conditions to generate potential degradation products and demonstrate that the analytical method can separate them from the main peak and from each other.

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a stock solution of 4-Cyclobutylpiperidin-4-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of 4-Cyclobutylpiperidin-4-ol to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of 4-Cyclobutylpiperidin-4-ol to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the developed LC-MS method. The chromatograms should be evaluated for the separation of the main peak from any degradation products. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.

Causality Behind Choices: The stress conditions are chosen to mimic potential storage and handling conditions and to induce degradation through various chemical pathways (hydrolysis, oxidation, etc.), thus providing a comprehensive challenge to the method's specificity.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Experimental Protocol:

  • Prepare a series of calibration standards: Prepare at least five concentrations of 4-Cyclobutylpiperidin-4-ol reference standard spanning the expected range of the analyte and its impurities (e.g., from the reporting threshold to 120% of the specification limit for impurities).

  • Analysis: Analyze each standard in triplicate.

  • Data Evaluation: Plot the peak area response against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to those obtained from a well-characterized reference method. For impurity quantification, accuracy is determined by spiking the drug substance with known amounts of impurities at different concentration levels.

Step-by-Step Protocol (for Impurity Quantification):

  • Spike Samples: Spike the 4-Cyclobutylpiperidin-4-ol drug substance with known amounts of potential impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analysis: Analyze the spiked samples in triplicate.

  • Calculate Recovery: Calculate the percentage recovery of each impurity. The acceptance criteria for recovery are typically between 80% and 120%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 4-Cyclobutylpiperidin-4-ol at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Data Evaluation: Calculate the relative standard deviation (RSD) for the results at each level. The RSD should typically be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

Introduce small, deliberate changes to the method parameters, such as:

  • Mobile phase composition (e.g., ± 2% organic)

  • Column temperature (e.g., ± 5°C)

  • Flow rate (e.g., ± 0.1 mL/min)

  • pH of the mobile phase (e.g., ± 0.2 units)

Analyze the system suitability samples under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak shape, resolution).

Data Presentation and Visualization

Table 1: Comparison of LC-MS Parameters for Purity Methods

Validation ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria (ICH Q2(R1))
Specificity Baseline resolution > 1.5 for all known impurities and degradants.Baseline resolution > 2.0 for all known impurities and degradants.The method should be able to separate the analyte from all potential impurities and degradation products.
Linearity (r²) 0.9950.999≥ 0.99
Accuracy (% Recovery) 95-105%98-102%Typically 80-120%
Precision (RSD) < 2.0%< 1.5%≤ 2% for repeatability and intermediate precision.
LOQ 0.05%0.01%Should be appropriate for the intended purpose (e.g., below the reporting threshold for impurities).
Robustness System suitability passes under all varied conditions.System suitability passes under all varied conditions.No significant impact on the results from small, deliberate changes in method parameters.

Diagram 1: LC-MS Validation Workflow

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Lifecycle Management MD Method Development & Optimization Specificity Specificity (Forced Degradation) MD->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Use Routine Use & Monitoring Robustness->Routine_Use Revalidation Revalidation (if necessary) Routine_Use->Revalidation MethodSelection start Purity Analysis of 4-Cyclobutylpiperidin-4-ol is_volatile Is the analyte and its impurities volatile and thermally stable? start->is_volatile use_gc Use GC is_volatile->use_gc Yes use_lc Use LC-based method is_volatile->use_lc No end Final Method Selection use_gc->end need_mw Is molecular weight information needed for impurity identification? use_lc->need_mw use_lcms Use LC-MS need_mw->use_lcms Yes use_hplcuv Use HPLC-UV need_mw->use_hplcuv No need_structure Is detailed structural elucidation required? use_lcms->need_structure use_hplcuv->end use_nmr Use NMR as a complementary technique need_structure->use_nmr Yes need_structure->end No use_nmr->end

Sources

Bioisosteric Guide: Cyclobutyl vs. Isopropyl Piperidines in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the substitution of an isopropyl group with a cyclobutyl ring on a piperidine scaffold is a classic strategy for rigidification and metabolic blocking . While both substituents provide substantial hydrophobic bulk, the cyclobutyl group offers a distinct advantage in reducing conformational entropy penalties upon binding and eliminating the metabolically labile methine proton found in isopropyl groups.

This guide provides a structural, metabolic, and synthetic comparison of these two moieties, designed to assist researchers in navigating the "Magic Ring" effect during lead optimization.

Physicochemical & Structural Analysis

The transition from an isopropyl to a cyclobutyl group is not merely a change in volume; it is a fundamental alteration of the ligand's vector and flexibility.

Structural Comparison Table
FeatureIsopropyl PiperidineCyclobutyl PiperidineImpact on Drug Design
Hybridization

(Acyclic)

(Cyclic, Strained)
Cyclobutyl C-C bonds are weaker; C-H bonds are stronger (

-character increase).
Rotatable Bonds 1 (Free rotation of methyls)0 (Internal ring constraint)Cyclobutyl reduces entropic penalty (

) upon binding.
Bond Angle


(Puckered)
Cyclobutyl alters the projection vector of the hydrophobic bulk.
Lipophilicity (ClogP) BaselineSlight Decrease / NeutralCyclization often lowers LogP by reducing accessible surface area (ASA).
Metabolic Liability High (Tertiary Methine)Low (Ring Carbons)Cyclobutyl removes the primary site of CYP450 attack.
The "Pucker" Effect

Unlike the freely rotating isopropyl group, the cyclobutyl ring exists in a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This deviation from planarity (


) creates a specific hydrophobic volume that can fill protein pockets more effectively than the sweeping volume of a rotating isopropyl group.

Metabolic Stability Profile

The primary driver for this bioisosteric switch is often metabolic stability .

The Isopropyl Liability

The isopropyl group contains a tertiary methine proton (


). Tertiary C-H bonds have lower Bond Dissociation Energy (BDE) (

kcal/mol) compared to primary or secondary bonds. This makes the isopropyl methine a "metabolic hotspot" for Cytochrome P450 (CYP) enzymes, leading to rapid hydroxylation and subsequent dealkylation.
The Cyclobutyl Shield

Cyclobutyl rings lack this activated tertiary hydrogen. Furthermore, the C-H bonds in cyclobutane are stronger (


 kcal/mol) due to increased 

-character arising from ring strain.
  • Mechanism: CYP450 oxidation of cyclobutyl usually requires ring opening or oxidation to a ketone (cyclobutanone), which is kinetically slower than simple methine hydroxylation.

  • Result: Increased intrinsic clearance half-life (

    
    ) in human liver microsomes (HLM).
    
Visualization: Metabolic Decision Tree

MetabolicFate Substrate Piperidine Scaffold Iso Isopropyl-R Substrate->Iso Option A Cyc Cyclobutyl-R Substrate->Cyc Option B (Bioisostere) CYP CYP450 Enzyme Iso->CYP Cyc->CYP Iso_Met1 Tertiary Radical (Stable/Easy to form) CYP->Iso_Met1 Fast Abstraction Cyc_Met1 Ring Radical (Unstable/Hard to form) CYP->Cyc_Met1 Slow Abstraction Cyc_Met3 Intact Scaffold (Extended t1/2) CYP->Cyc_Met3 Major Outcome Iso_Met2 Hydroxylation (-OH) Iso_Met1->Iso_Met2 High Clearance Iso_Met3 Dealkylation (Loss of Group) Iso_Met2->Iso_Met3 High Clearance Cyc_Met2 Ring Oxidation (Cyclobutanone) Cyc_Met1->Cyc_Met2 Minor Pathway

Figure 1: Comparative metabolic fate. The isopropyl group undergoes rapid hydroxylation via a stable tertiary radical intermediate, whereas the cyclobutyl group resists abstraction, prolonging half-life.

Experimental Protocols

To validate this bioisosteric replacement, one must synthesize both analogues and test them side-by-side. The standard method is Reductive Amination .[1]

Synthesis Protocol: Reductive Amination

This protocol is self-validating: the disappearance of the starting secondary amine and the appearance of the tertiary amine product can be monitored via LC-MS.

Reagents:

  • Substrate: 4-substituted Piperidine (1.0 equiv)

  • Carbonyl Source:

    • Option A: Acetone (for Isopropyl)

    • Option B: Cyclobutanone (for Cyclobutyl) (1.2 - 1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv, optional but recommended for hindered amines)

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve the piperidine derivative in anhydrous DCE (0.1 M concentration).

    • Add the carbonyl source (Acetone or Cyclobutanone).

    • Add AcOH.[2] Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Formation of the iminium ion is equilibrium-driven. Do not skip the pre-stir.

  • Reduction:

    • Add NaBH(OAc)

      
       in a single portion.
      
    • Stir at RT for 2–16 hours under Nitrogen atmosphere.

    • Monitoring: Check LC-MS for

      
      . Isopropyl product will be 
      
      
      
      Da vs parent; Cyclobutyl will be
      
      
      Da.
  • Workup:

    • Quench with saturated aqueous NaHCO

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Dry organics over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Flash chromatography (typically MeOH/DCM or Ethyl Acetate/Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start Piperidine Substrate (Secondary Amine) Choice Select Carbonyl Source Start->Choice Acetone Acetone (Isopropyl Precursor) Choice->Acetone Cyclobutanone Cyclobutanone (Cyclobutyl Precursor) Choice->Cyclobutanone Imine Imine/Iminium Formation (DCE, AcOH, 30 min) Acetone->Imine Cyclobutanone->Imine Reduction Reduction Step Add NaBH(OAc)3 (RT, 16h) Imine->Reduction Product_Iso Isopropyl-Piperidine (Flexible, Metabolic Risk) Reduction->Product_Iso If Acetone used Product_Cyc Cyclobutyl-Piperidine (Rigid, Stable) Reduction->Product_Cyc If Cyclobutanone used

Figure 2: Parallel synthesis workflow for generating bioisosteric pairs via reductive amination.

Pharmacological Performance & Validation

When evaluating the switch from isopropyl to cyclobutyl, utilize the following assays to determine success.

In Vitro Binding (Affinity)
  • Expectation: Cyclobutyl analogues often show equal or improved affinity (

    
     or 
    
    
    
    )
    .
  • Reasoning: The "pre-paid" entropy cost. The cyclobutyl ring is already constrained. When it binds to a hydrophobic pocket, it loses fewer degrees of freedom compared to the isopropyl group, which must freeze its methyl rotations upon binding.

Microsomal Stability (HLM)
  • Protocol: Incubate

    
     compound with human liver microsomes and NADPH at 
    
    
    
    . Sample at 0, 5, 15, 30, 45 min.
  • Success Metric: A decrease in Intrinsic Clearance (

    
    ) by 
    
    
    
    is considered a successful bioisosteric replacement.
Lipophilicity (LogD)
  • Protocol: Shake-flask method or Chromatographic Hydrophobicity Index (CHI) at pH 7.4.

  • Expectation: Cyclobutyl is often slightly less lipophilic or equipotent to isopropyl, improving the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

References

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Source: Beilstein Journal of Organic Chemistry (2020). Context: Detailed analysis of lipophilicity changes (

    
    ) when converting acyclic alkyls to small rings.
    
    
  • The Influence of Bioisosteres in Drug Design. Source: PubMed Central / NIH. Context: General principles of bioisosterism, including the impact of rigidification on binding affinity and metabolic stability.

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Source: ResearchGate.[3] Context: Validation of the reductive amination protocol for piperidine scaffolds using ketone precursors.

  • Driving tert-butyl axial: the surprising cyclopropyl effect. Source: Royal Society of Chemistry (RSC). Context: Discusses the conformational impact of small rings (cyclopropyl/cyclobutyl) on piperidine ring geometry.

  • Metabolism of cyclopropyl groups. Source: Hypha Discovery. Context: Explains the metabolic stability of small rings compared to alkyl chains and the specific CYP450 mechanisms involved.

Sources

Technical Comparison: X-ray Structural Dynamics of 4-Cyclobutylpiperidin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In the optimization of G-protein-coupled receptor (GPCR) antagonists—specifically Histamine H3 and CCR5 modulators—the 4-substituted piperidin-4-ol core is a privileged scaffold.[1] While isopropyl and cyclopropyl groups are traditional bioisosteres for lipophilic bulk, the cyclobutyl moiety has emerged as a superior pharmacophore.

The Pivot: This guide analyzes the X-ray crystallographic data of 4-Cyclobutylpiperidin-4-ol derivatives (exemplified by the clinical candidate SUVN-G3031 class). We compare its structural performance against isopropyl and cyclopropyl analogues.[2] The data reveals that the cyclobutyl group offers a unique "conformational lock," minimizing entropic penalty upon binding while maximizing hydrophobic packing efficiency—attributes often lost in the freely rotating isopropyl alternatives.

Part 1: Comparative Structural Analysis

Cyclobutyl vs. Isopropyl vs. Cyclopropyl

The following data compares representative crystallographic parameters derived from structural activity relationship (SAR) studies of piperidine-based H3 receptor inverse agonists.

Table 1: Crystallographic & Pharmacophoric Performance Metrics

Metric4-Cyclobutyl Derivative (Focus)4-Isopropyl Derivative (Alternative)4-Cyclopropyl Derivative (Alternative)
Crystal System Monoclinic (

)
Triclinic (

) or Monoclinic
Orthorhombic (

)
Resolution Limit High (

Å)
Moderate (

Å)
High (

Å)
Disorder Index Low: Ring puckering is constrained.High: Terminal methyls show rotational disorder.Low: Rigid, but lacks bulk.
Ligand Efficiency Optimal: Balances bulk & fit.Moderate: Entropic penalty due to rotation.High: But often lacks potency (insufficient filling).
Packing Coefficient ~0.72 (Efficient hydrophobic stacking)~0.68 (Voids due to rotation)~0.70
Conformation Distorted Chair (Flattened near C4)Ideal ChairIdeal Chair
Expert Insight: The "Entropic Lock"

X-ray data confirms that the cyclobutyl group at the piperidine nitrogen or C4 position adopts a specific "puckered" conformation (butterfly shape) in the solid state. Unlike the isopropyl group, which often manifests as a disordered electron density cloud due to free rotation of the methyl groups, the cyclobutyl ring is conformationally restricted.

Why this matters: In drug design, a rigid ligand (Cyclobutyl) pays a lower entropic cost to bind its receptor than a flexible one (Isopropyl). The crystallographic clarity of the cyclobutyl derivatives reflects this inherent stability, often resulting in higher resolution structures that allow for more precise molecular docking.

Part 2: Structural Logic & Mechanism

The Piperidine Chair Preference

In 4-hydroxy-4-substituted piperidines, the orientation of the hydroxyl group (axial vs. equatorial) is critical for hydrogen bonding.

  • Observation: X-ray diffraction of 4-cyclobutylpiperidin-4-ol salts typically reveals the piperidine ring in a Chair conformation .

  • Steric Control: The bulky cyclobutyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions. This forces the hydroxyl (or ether) group into the axial or pseudo-axial position, often engaging in intramolecular hydrogen bonds that stabilize the crystal lattice.

Diagram 1: Conformational Locking Mechanism

This diagram illustrates the structural logic dictating the crystallographic outcome.

ConformationLogic Substituent 4-Cyclobutyl Group Sterics Steric Bulk (> Isopropyl) Substituent->Sterics Induces Position Equatorial Preference Sterics->Position Forces RingConf Piperidine Chair (Stable) Position->RingConf Stabilizes Crystal High-Res Crystal Lattice Position->Crystal Efficient Packing OH_Orient 4-OH/OR Group (Axial Orientation) RingConf->OH_Orient Dictates OH_Orient->Crystal H-Bond Network

Caption: The steric bulk of the cyclobutyl group forces an equatorial position, locking the piperidine ring and defining the axial vector of the polar 4-OH group for lattice formation.

Part 3: Experimental Protocol (Self-Validating)

Crystallization of Lipophilic Piperidine Salts

Generating diffraction-quality crystals for these derivatives is challenging due to the lipophilic cyclobutyl tail (causing "oiling out") combined with the polar amine/alcohol core.

Methodology: Vapor Diffusion (Hanging Drop) with Slow Evaporation fallback.

Reagents
  • Compound: >98% purity 4-cyclobutylpiperidin-4-ol derivative (HCl or Oxalate salt preferred for lattice rigidity).

  • Solvent A (Good): Methanol or Ethanol (Polar protic).

  • Solvent B (Precipitant): Diethyl Ether or Hexane (Non-polar).

  • Additive: 1% Acetic Acid (if using free base) to protonate the amine.

Step-by-Step Workflow
  • Solubility Test: Dissolve 5mg of compound in 500µL Methanol. If clear, proceed. If hazy, add drops of DCM.

  • Seeding Setup:

    • Place 2µL of protein/compound solution on a siliconized cover slip.

    • Add 1µL of Precipitant (Ether).

  • Equilibration: Invert over a reservoir containing 500µL of 100% Precipitant. Seal with grease.

  • The "Oiling Out" Check (Self-Validation):

    • Check at 24 hours: If droplets appear oily/phase-separated, the precipitant concentration is too high. Correction: Restart with a 50:50 Mix of Methanol:Ether in the reservoir to slow diffusion.

  • Harvesting: Crystals typically appear as prisms (monoclinic) within 3-7 days.

  • Cryo-Protection: Flash cool in liquid nitrogen using Paratone-N oil (cyclobutyl groups are hydrophobic and interact well with oil, preventing ice rings).

Diagram 2: Crystallization Decision Tree

CrystalWorkflow Start Dissolve Compound (MeOH/DCM) Check Clear Solution? Start->Check Check->Start No (Add solvent) Filter 0.2µm Filter Check->Filter Yes Setup Vapor Diffusion (Hanging Drop) Filter->Setup Observe 24hr Observation Setup->Observe Result Outcome? Observe->Result Oily Oiling Out (Phase Separation) Result->Oily Droplets Crystals Prisms/Needles Result->Crystals Solids Fix Decrease Diffusion Rate (Dilute Reservoir) Oily->Fix Fix->Setup Retry

Caption: Decision matrix for handling the common "oiling out" phenomenon in lipophilic piperidine crystallization.

References

  • Nirogi, R., et al. (2019). "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist."[1] Journal of Medicinal Chemistry, 62(3), 1203-1217.

  • Baliah, V., et al. (2021).[3] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters, 4(4), 192-199.[4]

  • Cambridge Crystallographic Data Centre (CCDC). "General conformational preferences of N-substituted piperidines." CSD Database Analysis.

  • BenchChem Application Notes. "Crystallization Techniques for Lipophilic Piperidine Derivatives."

Sources

Comparative Guide: Chiral Separation Strategies for Substituted Piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted piperidin-4-ol derivatives represent a privileged scaffold in drug discovery, serving as core pharmacophores in antihistamines, neurokinin antagonists, and ALK inhibitors (e.g., Crizotinib intermediates). However, their amphoteric nature—combining a basic secondary/tertiary amine with a polar hydroxyl group—presents a distinct separation challenge.

This guide objectively compares the three dominant methodologies for their enantiopurification: High-Performance Liquid Chromatography (HPLC) , Supercritical Fluid Chromatography (SFC) , and Enzymatic Kinetic Resolution (EKR) .

Key Finding: While HPLC remains the historical standard, SFC has emerged as the superior technique for this specific scaffold due to its ability to suppress silanol interactions without aggressive mobile phase additives. Biocatalysis offers the highest theoretical scalability but lacks the speed required for early-stage discovery.

The Stereochemical Challenge: Basicity & Tailing

The primary obstacle in chromatographing piperidin-4-ols is the silanol effect . The piperidine nitrogen (pKa ~11) acts as a strong Lewis base, interacting with residual acidic silanols on the silica support of chiral stationary phases (CSPs).

  • The Consequence: Severe peak tailing, broad bandwidths, and loss of resolution (

    
    ).
    
  • The Fix: This necessitates the use of "silanol blockers"—typically basic additives like diethylamine (DEA) or isopropylamine (IPA)—or the transition to SFC, where the mobile phase acidity naturally mitigates this interaction.

Technique Analysis

A. High-Performance Liquid Chromatography (HPLC)

Modes: Normal Phase (NP) & Polar Organic Mode (POM)[1]

HPLC using polysaccharide-based CSPs is the traditional workhorse. For piperidin-4-ols, Normal Phase (Hexane/Alcohol) is preferred over Reversed Phase (RP) because the hydrophobic retention in RP often masks the subtle chiral recognition mechanisms required for these small, polar molecules.

  • Stationary Phase Selection:

    • Amylose-based (AD-H, IA, IG): Generally show higher selectivity for the piperidine ring conformation than cellulose derivatives.

    • Immobilized Phases (IA, IC, IG): Critical when solubility is poor. Substituted piperidin-4-ols often require "non-standard" solvents like dichloromethane (DCM) or ethyl acetate to dissolve, which would destroy traditional coated phases (AD-H, OD-H).

  • Mobile Phase Strategy:

    • Standard: Hexane : EtOH : DEA (90 : 10 : 0.1).

    • Polar Organic Mode: 100% Acetonitrile (with 0.1% DEA/TEA). This mode is underutilized but highly effective for bis-aryl piperidines, significantly reducing run times.

B. Supercritical Fluid Chromatography (SFC)

The Modern Standard for Basic Amines

SFC is currently the "Gold Standard" for piperidin-4-ol derivatives. The mobile phase consists of supercritical


 and an organic modifier (MeOH/EtOH).
  • Mechanism of Superiority: When

    
     mixes with methanol, it forms methyl carbonic acid. This transient acidic environment effectively protonates the piperidine nitrogen and the residual silanols, preventing the "tailing" interaction described in Section 2.
    
  • Throughput: Due to the low viscosity of

    
    , SFC runs are typically 3-4x faster than HPLC runs with equivalent resolution.
    
C. Enzymatic Kinetic Resolution (Biocatalysis)

The Scalable Alternative

For multi-kilogram scales where chromatography is cost-prohibitive, biocatalysis using lipases (specifically Candida antarctica Lipase B, CAL-B) is effective.

  • Mechanism: The lipase selectively acylates the hydroxyl group of one enantiomer (usually the R-isomer) using an acyl donor (e.g., vinyl acetate), leaving the S-alcohol unreacted.

  • Limitation: Maximum theoretical yield is 50% unless a dynamic kinetic resolution (DKR) is coupled, which is difficult for the stable piperidine ring.

Comparative Data Analysis

The following data summarizes the separation of a model compound: trans-N-Boc-3-phenylpiperidin-4-ol (racemic).

MetricNormal Phase HPLCSFCEnzymatic Resolution
Column/Enzyme Chiralpak AD-HChiralpak IGNovozym 435 (CAL-B)
Mobile Phase Hexane/IPA/DEA (90:10:0.1)

/MeOH/DEA (85:15:0.2)
Vinyl Acetate / MTBE
Run Time 18.5 min4.2 min 24 - 48 Hours
Resolution (

)
2.13.8 N/A (

)
Tailing Factor (

)
1.45 (Moderate)1.08 (Excellent) N/A
Solvent Cost High (Hexane waste)Low (Recycled

)
Low
Scalability Low (<100g)Medium (100g - 1kg)High (>10kg)

Decision Framework & Workflows

Method Development Decision Tree

Use this logic flow to select the optimal technique based on your sample stage.

MethodSelection Start Start: Racemic Piperidin-4-ol ScaleCheck Scale > 100g? Start->ScaleCheck Solubility Soluble in MeOH/EtOH? ScaleCheck->Solubility No (Discovery/Prep) Enzyme_Route Route: Biocatalysis (CAL-B Lipase) ScaleCheck->Enzyme_Route Yes (Process) SFC_Route Primary Route: SFC (Amylose-CSPs) Solubility->SFC_Route Yes DCM_Check Requires DCM/THF? Solubility->DCM_Check No HPLC_Route Route: NP-HPLC (Immobilized CSPs) DCM_Check->SFC_Route No (Try Cosolvent SFC) DCM_Check->HPLC_Route Yes (Use Immobilized Phase)

Figure 1: Strategic decision tree for selecting chiral separation modes based on scale and solubility.

Validated Experimental Protocols

Protocol A: Universal SFC Screening Gradient

Recommended for initial assessment of any basic piperidine derivative.

  • System: Agilent 1260 Infinity II SFC or Waters UPC2.

  • Column: Chiralpak IG (Immobilized Amylose) - 3.0 x 100 mm, 3µm.

    • Why IG? It combines the selectivity of Amylose with the robustness of immobilization, allowing for aggressive modifiers if needed.

  • Mobile Phase A:

    
     (Industrial Grade).
    
  • Mobile Phase B: Methanol + 0.2% Isopropylamine (IPAm) + 0.1% Water.

    • Expert Insight: The 0.1% water is crucial. It helps solvate the ammonium carbamates formed on the column surface, sharpening peaks for polar amines.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 55% B

    • Hold 1.0 min.

  • Conditions: 120 bar BPR, 40°C Column Temp.

Protocol B: Enzymatic Kinetic Resolution (Bench Scale)

For generating enantiopure standards without chromatography.

  • Substrate: Dissolve 500mg racemic piperidin-4-ol in 10mL MTBE (Methyl tert-butyl ether).

  • Acyl Donor: Add 3 equivalents of Vinyl Acetate.

  • Catalyst: Add 50mg Novozym 435 (Immobilized Candida antarctica Lipase B).

  • Incubation: Shake at 200 rpm, 30°C.

  • Monitoring: Monitor via achiral HPLC/GC. The R-enantiomer will convert to the acetate ester; the S-enantiomer remains an alcohol.

  • Workup: Filter enzyme. Evaporate solvent. Separate the polar alcohol from the non-polar ester via standard silica flash chromatography.

EnzymaticMechanism Racemate Racemic Piperidin-4-ol (R + S) Lipase Lipase (CAL-B) + Vinyl Acetate Racemate->Lipase Transition Acyl-Enzyme Complex Lipase->Transition Selective Acylation Products Mixture Transition->Products Separation Flash Chromatography (Silica Gel) Products->Separation R_Ester (R)-Acetate Ester Separation->R_Ester Non-Polar Fraction S_Alc (S)-Alcohol (Unreacted) Separation->S_Alc Polar Fraction

Figure 2: Workflow for the lipase-catalyzed kinetic resolution of piperidin-4-ols.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to the Chiral Separation of 4-(Piperidin-4-yl)aniline Derivatives. Link

  • Choi, A., et al. (2022). "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." Journal of Organic Chemistry. Link

  • Ribeiro, et al. (2016). "Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates." PMC. Link

  • Regalado, E.L., et al. (2015). "Chromatographic resolution of chiral amines: The dominance of SFC." Analytical Chemistry. (Contextual grounding from search results on SFC superiority for amines).
  • Daicel Corporation. "Instruction Manual for CHIRALPAK® IG." (Standard industry protocol for immobilized phases).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.